molecular formula C10H10N2 B072811 3-Methyl-1-phenyl-1H-pyrazole CAS No. 1128-54-7

3-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B072811
CAS No.: 1128-54-7
M. Wt: 158.2 g/mol
InChI Key: RJXLUGSJEMSDPK-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole is a versatile and privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and materials science research. Its core structure serves as a fundamental building block for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active compounds. Researchers utilize this pyrazole derivative as a key intermediate in constructing ligands for various biological targets, including enzymes and receptors, due to its ability to participate in key hydrogen bonding and dipole interactions. Its specific substitution pattern, with a phenyl group at the 1-position and a methyl group at the 3-position, confers distinct electronic and steric properties that influence the compound's reactivity, metabolic stability, and overall binding affinity in designed molecular systems. Beyond pharmaceutical applications, this compound is investigated for its potential in agrochemical research and as a precursor in the development of advanced organic materials, such as ligands for catalytic complexes or components in organic electronic devices. This product is provided for research purposes as a high-purity standard to facilitate reliable and reproducible experimental outcomes in synthetic and screening programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylpyrazole
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InChI

InChI=1S/C10H10N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RJXLUGSJEMSDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID40150179
Record name 3-Methyl-1-phenyl-1H-pyrazole
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Molecular Weight

158.20 g/mol
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CAS No.

1128-54-7
Record name 3-Methyl-1-phenyl-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1128-54-7

This technical guide provides a comprehensive overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and potential applications of this molecule. While the pyrazole scaffold is known for a wide range of biological activities, specific data on the biological mechanisms of this compound itself is limited. This guide summarizes the available chemical data and places the compound within the broader context of pyrazole derivatives' pharmacological potential.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to pale yellow crystals. It is largely insoluble in water but soluble in various organic solvents.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
CAS Number 1128-54-7[1]
Appearance White to cream or pale yellow crystals or crystalline powder
Melting Point 34-36 °C
Boiling Point 255-256 °C (at 752 Torr)
Density 1.076 g/cm³
Refractive Index 1.5870 (at 20 °C)
Water Solubility Insoluble

Spectral Data

Key spectral data for the characterization of this compound are summarized below.

TechniqueData Highlights
¹H NMR Spectral data is available, confirming the proton environments within the molecule.
GC-MS Mass spectrometry data confirms the molecular weight and fragmentation pattern.
FTIR Infrared spectroscopy data reveals the characteristic vibrational frequencies of the functional groups present.[1]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement
Skin Irritant (Category 2)IrritantH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritant (Category 2A)IrritantH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationIrritantH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the chemical literature. Below are representative experimental protocols.

Synthesis of this compound from Ethyl Acetoacetate and Phenylhydrazine

This is a classic and widely used method for the synthesis of pyrazole derivatives, often referred to as the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Petroleum ether

Procedure:

  • In a round-bottom flask, combine 1 ml of ethyl acetoacetate and 0.88 ml of phenylhydrazine.[2]

  • Reflux the mixture for approximately 1 hour.[2]

  • After reflux, a sticky mass is typically obtained.[2]

  • Add petroleum ether to the round-bottom flask to solidify the product.[2]

  • Transfer the contents to a beaker and allow it to stand for a few minutes.[2]

  • Scrape the solidified product from the beaker.[2]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one

This protocol describes the synthesis of a derivative of the target compound, illustrating a common modification.

Materials:

  • 3-Methyl-1-phenyl-4-acetylpyrazol-5-one

  • Lawesson's reagent

  • Toluene

  • iso-Propanol (for recrystallization)

Procedure:

  • In a closed vessel, dissolve 3-methyl-1-phenyl-4-acetylpyrazol-5-one (2 mmol) and Lawesson's reagent (1 mmol) in 15 mL of toluene.[3]

  • Stir the solution at 150 °C for 5 hours.[3]

  • After the reaction is complete, the crude product is purified by column chromatography to yield the pure 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one.[3]

  • The final product can be further purified by recrystallization from iso-propanol to obtain orange-colored crystal blocks.[3]

Biological Activities and Potential Applications

The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6]

While this compound itself is primarily used as a chemical intermediate in the synthesis of more complex molecules, its structural motif is of interest to drug discovery. For instance, derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been investigated as potent antioxidants and 15-Lipoxygenase inhibitors.[7][8] Furthermore, other pyrazole derivatives have been designed and synthesized as multi-targeted inhibitors of kinases like JAK2/3 and Aurora A/B, which are implicated in cancer.[9]

It is important to note that specific biological studies detailing the mechanism of action, protein targets, or signaling pathway modulation for this compound are not extensively reported in the current scientific literature. Therefore, its biological role is largely inferred from the activities of structurally related pyrazole compounds. Further research is needed to elucidate the specific pharmacological profile of this particular molecule.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a typical synthesis route for this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl acetoacetate Ethyl acetoacetate Condensation Condensation Ethyl acetoacetate->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate This compound This compound Cyclization->this compound Final Product

Caption: A simplified workflow for the synthesis of this compound.

References

3-Methyl-1-phenyl-1H-pyrazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities. Their derivatives are integral to many pharmaceutical agents, demonstrating a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on a specific derivative, 3-Methyl-1-phenyl-1H-pyrazole, providing a detailed overview of its chemical identity, structural characteristics, synthesis, and analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Structure and Nomenclature

The compound this compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: this compound[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound (CAS No: 1128-54-7) are summarized below. This information is critical for its identification, purification, and characterization.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂[1]
Molecular Weight158.20 g/mol [1]
Exact Mass158.084398327 Da[1]
XLogP32.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]
Table 2: Spectroscopic Data
TechniqueData HighlightsReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.79 (d), 7.64 (d), 7.41 (t), 7.23 (t), 6.23 (s), 2.37 (s, 3H)[2]
Mass Spectrometry (GC-MS, EI) m/z: 158 (M⁺, 100.0%), 157 (47.9%), 130 (17.0%), 90 (8.8%), 77 (20.1%)[2]
Infrared (IR) (Vapor Phase) Major peaks include those corresponding to C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations.[1]

Experimental Protocols

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. The most common and established method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Synthesis of this compound

This protocol describes a general procedure for the synthesis of pyrazoles via the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethyl-1-phenyl-1H-pyrazole)

  • Phenylhydrazine

  • Ethanol (Solvent)

  • Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) or acid/base catalyst)

  • Silica gel for column chromatography

Procedure:

  • A 25 mL round-bottomed flask is charged with the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Ethanol (10 mL) is added as the solvent.

  • A catalytic amount of a suitable catalyst (e.g., 5 mol %) is added to the mixture.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is filtered off from the reaction mixture.

  • The solvent is evaporated under reduced pressure to obtain the crude product.

  • The crude product is purified by column chromatography over silica gel to afford the pure pyrazole derivative.[3]

Note: While the provided reference outlines the general synthesis of various pyrazoles, the specific 1,3-dicarbonyl precursor for this compound would be 1-phenylbutane-1,3-dione, which is less common. More intricate multi-step syntheses may be required for this specific isomer.

Workflow and Process Visualization

The synthesis and characterization of a novel heterocyclic compound like this compound follows a structured workflow from initial reaction to final analysis. This process ensures the identity, purity, and structural integrity of the synthesized molecule.

Synthesis_and_Characterization_Workflow cluster_analysis Structural Characterization start Reactants (1,3-Dicarbonyl + Phenylhydrazine) reaction Synthesis (Condensation Reaction) start->reaction Solvent, Catalyst workup Work-up & Isolation (Filtration, Evaporation) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification final_product Pure Compound (this compound) purification->final_product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) ir IR Spectroscopy purity Purity Analysis (HPLC) final_product->nmr Structure Confirmation final_product->ms Molecular Weight Verification final_product->ir Functional Group Identification final_product->purity Purity >95%

Caption: General workflow for the synthesis and characterization of heterocyclic compounds.

Biological and Pharmacological Context

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities.[4] Derivatives have been developed as anti-inflammatory, antimicrobial, and anticancer agents.[5] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. While specific quantitative biological data for this compound is not extensively reported in public literature, its structural motif is of significant interest. It often serves as a key intermediate or starting material for the synthesis of more complex, biologically active pyrazole derivatives, such as various pyrazole-carboxamides which have shown anti-inflammatory and analgesic properties.[6] Researchers often modify the core structure of compounds like this compound to optimize activity against specific biological targets.

References

3-Methyl-1-phenyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic aromatic organic compound. It details the molecule's fundamental physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway. This guide is intended for professionals in research and development who require precise and actionable information.

Core Physicochemical Data

The essential quantitative data for this compound are summarized below. These properties are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[1][2][3][4]
Molecular Weight 158.20 g/mol [2][3][5]
IUPAC Name 3-methyl-1-phenylpyrazole[2]
CAS Number 1128-54-7[2]
Melting Point 34-36 °C
Boiling Point 255-256 °C (at 752 Torr)
Form Crystals

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. The following protocol outlines a representative method based on the reaction of phenylhydrazine with a 1,3-dicarbonyl compound.

Experimental Protocol: Cyclocondensation Synthesis

Objective: To synthesize this compound from phenylhydrazine and acetylacetone.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

  • Addition of Reactant: While stirring, slowly add acetylacetone (1 equivalent) to the solution. The addition is typically exothermic, and the rate should be controlled to maintain a moderate temperature.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux. Allow the reaction to proceed under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker of cold water.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using a suitable organic solvent, such as dichloromethane (3 x 50 mL).

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as white to off-white crystals.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the cyclocondensation of phenylhydrazine and acetylacetone.

Synthesis_Workflow Reactant1 Phenylhydrazine ReactionStep Cyclocondensation (Reflux, 2-4h) Reactant1->ReactionStep Reactant2 Acetylacetone (1,3-Dicarbonyl) Reactant2->ReactionStep Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->ReactionStep Intermediate Hydrazone Intermediate (transient) ReactionStep->Intermediate Forms in situ Product This compound Intermediate->Product Cyclization & Dehydration Workup Work-up & Purification (Neutralization, Extraction, Recrystallization) Product->Workup Workup->Product Purified Product

Caption: Workflow for the synthesis of this compound.

References

3-Methyl-1-phenyl-1H-pyrazole synthesis from phenylhydrazine and ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one, a key heterocyclic compound, from the reaction of phenylhydrazine and ethyl acetoacetate. This synthesis is a classic example of the Knorr pyrazole synthesis and is fundamental in the production of various pharmaceuticals, including the neuroprotective agent Edaravone.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one from phenylhydrazine and ethyl acetoacetate proceeds via the Knorr pyrazole synthesis. The reaction mechanism involves the initial condensation of phenylhydrazine with the keto group of ethyl acetoacetate to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the ester carbonyl group. The subsequent elimination of ethanol leads to the formation of the stable pyrazolone ring.

The reaction is typically regioselective, with the more nucleophilic nitrogen of phenylhydrazine attacking the ketone carbonyl of ethyl acetoacetate. The resulting product, 3-methyl-1-phenyl-1H-pyrazol-5-one, can exist in several tautomeric forms, with the CH, OH, and NH forms being the most significant. The equilibrium between these tautomers can be influenced by the solvent and the physical state.

Knorr_Pyrazole_Synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone + Ethyl Acetoacetate (Condensation) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5-one cyclized_intermediate->pyrazolone - Ethanol (Elimination)

Caption: Knorr Pyrazole Synthesis Mechanism.

Experimental Protocols

Several protocols for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one have been reported. The following are detailed methodologies from cited literature.

Protocol 1: Solvent-Free Synthesis [1]

  • Reactants:

    • Phenylhydrazine (0.20 mol)

    • Ethyl acetoacetate (0.22 mol)

  • Procedure:

    • Place ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer and immerse it in an ice-water bath (0 °C).

    • Add phenylhydrazine dropwise (1 mL/min).

    • After the addition is complete, tightly close the flask cap and continue the reaction for 1 hour at 80 °C, followed by 30 minutes at 90 °C.

    • Remove water, ethanol, and excess ethyl acetoacetate by vacuum stripping.

    • Wash the resulting solid with diethyl ether (20 mL) to obtain the product.

Protocol 2: Synthesis in Methanol with pH control [2]

  • Reactants:

    • Phenylhydrazine (0.5 mol)

    • Ethyl acetoacetate (0.5 mol)

    • Methanol (80 mL)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a 500ml three-necked bottle, add methanol and phenylhydrazine.

    • Stir the solution and add concentrated hydrochloric acid to adjust the pH to 5-6.

    • Slowly add ethyl acetoacetate dropwise while maintaining the temperature at 40-90°C.

    • After the addition, reflux the reaction mixture for 1-6 hours.

    • Distill off the methanol.

    • Adjust the pH to neutral and continue to reflux for 1-3 hours at 60-80°C.

    • Cool the reaction solution to allow for crystal separation.

    • Filter the crude product.

    • Recrystallize the crude product from anhydrous methanol with activated carbon to obtain the pure product.

Protocol 3: Synthesis with Acetic Acid [3]

  • Reactants:

    • Ethyl acetoacetate (12.4 mL)

    • Phenylhydrazine (10 mL)

    • Acetic acid (1 mL)

    • Diethyl ether (30 mL)

  • Procedure:

    • Mix pure ethyl acetoacetate and phenylhydrazine, followed by the addition of acetic acid.

    • Heat the mixture on a boiling water bath in a fume cupboard for 1 hour with occasional stirring.

    • Allow the resulting heavy syrup to cool.

    • Add diethyl ether and stir the mixture vigorously until the product precipitates.

    • Filter the solid product, wash with ether, and dry.

    • Recrystallize from an equal volume of water and ethanol.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 3-methyl-1-phenyl-1H-pyrazol-5-one.

Phenylhydrazine (mol)Ethyl Acetoacetate (mol)SolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Melting Point (°C)Reference
0.200.22NoneNone80-901.5~100126-128[1]
0.50.5MethanolHCl40-90 (reflux)1-694.8-97.1127-127.6[2]
--NoneAcetic AcidWater bath1--[3]
--NoneNoneReflux1.564.92-[4]

Spectroscopic Data

The structural confirmation of 3-methyl-1-phenyl-1H-pyrazol-5-one is achieved through various spectroscopic techniques.

TechniqueDataReference
¹H NMR (CDCl₃, δ ppm)7.84 (d, 2H), 7.38 (t, 2H), 7.17 (t, 1H), 3.42 (s, 2H), 2.18 (s, 3H)[1]
¹³C NMR (CDCl₃, δ ppm)170.2, 156.1, 137.6, 128.4, 124.6, 118.4, 42.6, 16.6[1]
IR (cm⁻¹)3350 (N-H), 3060 (C-H, aromatic), 1740 (C=O)[5]
Mass Spec. (m/z)Molecular Ion: 174

Logical Relationships and Experimental Workflow

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one follows a clear and logical workflow from starting materials to the final purified product.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product phenylhydrazine Phenylhydrazine mixing Mixing of Reactants (with or without solvent/catalyst) phenylhydrazine->mixing ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->mixing heating Heating / Reflux mixing->heating cooling Cooling & Crystallization heating->cooling filtration Filtration cooling->filtration washing Washing with Solvent (e.g., Diethyl Ether) filtration->washing recrystallization Recrystallization washing->recrystallization product Pure 3-Methyl-1-phenyl- 1H-pyrazol-5-one recrystallization->product

Caption: Experimental Workflow for Synthesis.

References

An In-depth Technical Guide on 3-Methyl-1-phenyl-1H-pyrazole: Discovery, Synthesis, and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document details its historical discovery through the seminal work of Ludwig Knorr, outlines the foundational Knorr pyrazole synthesis, presents its key physicochemical and spectroscopic data in a structured format, and provides a detailed experimental protocol for its preparation. Visual diagrams are included to illustrate the synthetic workflow and the general reaction mechanism, adhering to specified technical guidelines for clarity and precision.

Discovery and Historical Context

The history of this compound is intrinsically linked to the pioneering work of German chemist Ludwig Knorr in the late 19th century. In 1883, while investigating the reactions of phenylhydrazine with β-ketoesters, Knorr reported the synthesis of a new class of five-membered heterocyclic compounds: pyrazoles.[3][4][5] This discovery was a landmark in heterocyclic chemistry.

Knorr's initial work was driven by the quest for quinine-related compounds and led to the synthesis of Antipyrine (phenazone), a pyrazolone derivative that became the first synthetic analgesic drug and a commercial success.[6] The fundamental reaction he developed, now known as the Knorr Pyrazole Synthesis , involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][5][7] This versatile reaction remains a cornerstone for the synthesis of a wide array of substituted pyrazoles, including this compound.[8][9] Knorr's habilitation thesis in 1885 further elaborated on the formation of these carbon-nitrogen rings from acetoacetate derivatives.[6]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for researchers.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂PubChem[10]
Molecular Weight 158.20 g/mol PubChem[10]
CAS Number 1128-54-7PubChem[10]
Appearance White crystalsChemicalBook[11]
Melting Point 34-36 °CChemicalBook[11]
Boiling Point 255-256 °C (at 752 Torr)ChemicalBook[11]
Density 1.076 g/cm³ChemicalBook[11]
Refractive Index 1.5870 (at 20°C)ChemicalBook[11]
Water Solubility InsolubleChemicalBook[11]
pKa 0.87 ± 0.10 (Predicted)ChemicalBook[11]

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/ShiftsSource
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.79 (d), 7.64 (d), 7.41 (t), 7.23 (t), 6.23 (d), 2.37 (s)ChemicalBook[12]
Mass Spectrometry (EI)m/z: 158 (M⁺, 100.0%), 157 (47.9%), 130 (17.0%), 77 (20.1%)ChemicalBook[12]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Knorr Pyrazole Synthesis. The reaction involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetaldehyde or a related precursor. A common and closely related synthesis is that of its isomer, 3-methyl-1-phenyl-5-pyrazolone (Edaravone), which uses ethyl acetoacetate.[4][13]

General Experimental Protocol: Knorr Pyrazole Synthesis

This protocol outlines a general method for the synthesis of pyrazoles, adapted for this compound.

Materials:

  • Phenylhydrazine

  • 1,3-Dicarbonyl compound (e.g., acetylacetone as a precursor to the required synthon)

  • Acid catalyst (e.g., acetic acid, sulfuric acid)

  • Solvent (e.g., ethanol, acetic acid)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Addition of Phenylhydrazine: Slowly add an equimolar amount of phenylhydrazine to the solution. The addition may be exothermic.

  • Catalysis and Reflux: Add a catalytic amount of acid. Heat the reaction mixture to reflux and maintain for a period of 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Extraction: Dilute the reaction mixture with dichloromethane and wash with water. The organic phases are combined, dried over anhydrous sodium sulfate, and filtered through a pad of diatomaceous earth.[11]

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyls can lead to the formation of two structural isomers.[3] Reaction conditions can be optimized to favor the desired isomer.

Visual Diagrams

Logical Relationship: The Knorr Pyrazole Synthesis

The following diagram illustrates the core components and outcome of the Knorr Pyrazole Synthesis.

Knorr_Synthesis hydrazine Phenylhydrazine pyrazole 3-Methyl-1-phenyl -1H-pyrazole hydrazine->pyrazole dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole catalyst Acid Catalyst catalyst->pyrazole facilitates water Water

Caption: Logical flow of the Knorr Pyrazole Synthesis.

Experimental Workflow: Synthesis of this compound

This diagram outlines the step-by-step laboratory workflow for the synthesis and purification of the target compound.

Synthesis_Workflow start Start step1 1. Dissolve 1,3-dicarbonyl in solvent start->step1 step2 2. Add Phenylhydrazine & Acid Catalyst step1->step2 step3 3. Heat to Reflux (1-4 hours) step2->step3 step4 4. Cool to Room Temp & Remove Solvent step3->step4 step5 5. Extraction with Dichloromethane & Water step4->step5 step6 6. Dry Organic Phase (Na₂SO₄) step5->step6 step7 7. Purify by Recrystallization or Chromatography step6->step7 end Pure Product step7->end

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This compound, a direct descendant of Ludwig Knorr's foundational work, continues to be a relevant scaffold in modern chemical research. Its straightforward synthesis, coupled with the diverse biological activities exhibited by pyrazole derivatives, ensures its place as a valuable building block in the development of new therapeutic agents.[1][2] This guide provides the core technical information required by researchers to understand, synthesize, and characterize this important heterocyclic compound.

References

Physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7). The document details the compound's key characteristics, supported by structured data tables for easy reference. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, along with an analysis of its spectral data. A key chemical transformation, the Vilsmeier-Haack reaction, is also described and its mechanism illustrated. This guide is intended to be a valuable resource for professionals in research, and drug development, offering foundational information for further investigation and application of this compound.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid at room temperature. It is largely insoluble in water but shows solubility in organic solvents.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
Melting Point 34-36 °C[2]
Boiling Point 255-256 °C (at 752 Torr)[2]
Density 1.076 g/cm³[2]
Refractive Index 1.5870 (at 20°C, 589.3 nm)[2]
Appearance White to cream or pale yellow crystals[1]
Solubility Insoluble in water[2]
Chemical and Spectroscopic Properties

The chemical and spectroscopic data for this compound are presented below.

PropertyValueReference(s)
CAS Number 1128-54-7[2]
pKa 0.87 ± 0.10 (Predicted)[2]
Flash Point >110 °C (>230 °F)[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.79 (d, 2H), 7.64 (d, 2H), 7.41 (t, 2H), 7.23 (t, 1H), 6.23 (s, 1H), 2.37 (s, 3H)[3]
¹³C NMR Data not consistently available in searched literature
IR Spectroscopy Specific peak data not detailed in searched literature
Mass Spectrometry Molecular Ion (M+): 158[3]

Experimental Protocols

Synthesis of this compound

The following protocol describes a general method for the synthesis of this compound.[2]

Materials:

  • 3-Methylpyrazole (1.47 mmol)

  • Iodobenzene (2.21 mmol)

  • Copper(I) iodide (CuI, 0.147 mmol)

  • Manganese(II) fluoride (MnF₂, 0.441 mmol)

  • Potassium hydroxide (KOH, 2.94 mmol)

  • trans-1,2-Diaminocyclohexane (0.294 mmol)

  • Water (0.75 mL)

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 3-methylpyrazole, CuI, MnF₂, KOH, and iodobenzene.

  • Add trans-1,2-diaminocyclohexane and water to the reaction vial.

  • Seal the vial with a screw cap.

  • Stir the reaction mixture at 60 °C for 24 hours in the air.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of diatomaceous earth.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to obtain 3-methyl-1-phenylpyrazole.

  • Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

Chemical Reactions and Mechanisms

Vilsmeier-Haack Reaction

A notable reaction of this compound is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic rings. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]

The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis to yield the corresponding aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of this compound DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole This compound Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product This compound-4-carbaldehyde Intermediate->Product + H₂O Hydrolysis Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction on this compound.

Biological and Pharmacological Context

While this compound itself is primarily used as an intermediate in the synthesis of other compounds, the broader class of pyrazole derivatives exhibits a wide range of biological activities. These activities include potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, it serves as a building block in the development of pharmaceuticals that target specific biological pathways.[6] It is also utilized in agricultural chemistry as an intermediate for fungicides and herbicides.[6]

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow Reactants Reactants: - 3-Methylpyrazole - Iodobenzene - Reagents Reaction Reaction (60 °C, 24h) Reactants->Reaction Workup Workup: - Dilution - Filtration Reaction->Workup Extraction Extraction & Drying Workup->Extraction Concentration Concentration Extraction->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile heterocyclic compound with well-defined physical and chemical properties. Its utility as a synthetic intermediate in both the pharmaceutical and agrochemical industries is significant. This guide provides essential data and protocols to support researchers in their work with this compound, facilitating its application in the development of new technologies and therapies. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic potentials.

References

Spectroscopic Profile of 3-Methyl-1-phenyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Methyl-1-phenyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of pyrazole-based compounds in drug discovery and development. The guide presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound and its derivatives in research and development settings. This guide provides the fundamental spectroscopic data and methodologies to facilitate these critical processes.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. For clarity and ease of comparison, the quantitative data are summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.789Doublet of Doublets2H, Phenyl (ortho)
7.636Doublet1H, Pyrazole (H5)
7.405Triplet2H, Phenyl (meta)
7.230Triplet1H, Phenyl (para)
6.226Doublet1H, Pyrazole (H4)
2.373Singlet3H, Methyl (CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (Reference Compound)

Chemical Shift (δ) ppmAssignment
148.1C3/C5-Pyrazole
139.4C-ipso (Phenyl)
138.4C3/C5-Pyrazole
128.3C-meta (Phenyl)
126.4C-para (Phenyl)
124.0C-ortho (Phenyl)
106.4C4-Pyrazole
12.9Methyl (CH₃)
11.8Methyl (CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note on IR Data: A detailed experimental IR spectrum for this compound was not found in the available literature. The following table lists the characteristic vibrational frequencies for a similar pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-one , to provide an indication of the expected absorption bands.

Table 3: Characteristic IR Absorption Bands for 3-methyl-1-phenyl-1H-pyrazol-5-one (Reference Compound)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethyl
~1600C=O stretchAmide (in pyrazolone)
~1590, ~1490C=C stretchAromatic ring
~1550C=N stretchPyrazole ring
~760, ~690C-H out-of-plane bendMonosubstituted phenyl
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Putative Fragment Ion
158.0100.0[M]⁺ (Molecular Ion)
157.047.9[M-H]⁺
130.017.0[M-N₂]⁺ or [M-C₂H₄]⁺
77.020.1[C₆H₅]⁺ (Phenyl cation)
51.07.8[C₄H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These can be adapted by researchers for the specific instrumentation available in their laboratories.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: An electron ionization (EI) mass spectrometer is typically used.

  • Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. It is intended to assist researchers in their efforts to synthesize, identify, and utilize this important chemical entity in the pursuit of new therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 3-Methyl-1-phenyl-1H-pyrazole Derivatives

The phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of organic chemistry with significant implications in medicinal chemistry and drug development.[1] Among the heterocyclic scaffolds of pharmaceutical interest, pyrazolone derivatives are prominent, with their tautomeric behavior directly influencing their biological activity, reactivity, and pharmacokinetic properties.[2][3] This technical guide focuses on the tautomerism of this compound derivatives, particularly the well-studied compound 1-phenyl-3-methyl-5-pyrazolone, also known as Edaravone.[2] Edaravone is a potent antioxidant medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), making a thorough understanding of its structural dynamics crucial.[2][4]

Prototropic Tautomerism in 1-Phenyl-3-methyl-5-pyrazolone

1-Phenyl-3-methyl-5-pyrazolone and its derivatives can exist in several tautomeric forms due to the migration of a proton. The primary forms involved in this equilibrium are the CH-form (keto), the OH-form (enol), and the NH-form.[2][5] The equilibrium between these forms is highly sensitive to the surrounding environment, particularly the solvent.[2][6]

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of Pyrazole Derivative prep Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d6, CDCl3) synthesis->prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) prep->nmr analysis Data Analysis (Compare chemical shifts, integrate signals for ratio) nmr->analysis model Build Tautomer Models (CH, OH, NH forms) dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) model->dft energy Energy Analysis (Compare Gibbs Free Energies, ΔG) dft->energy energy->analysis Correlate with experimental data

References

An In-depth Technical Guide to the Solubility of 3-Methyl-1-phenyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-phenyl-1H-pyrazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol [1]
Melting Point34-36 °C[2]
Boiling Point255-256 °C (at 752 Torr)[2]
AppearanceWhite crystals[2]
CAS Number1128-54-7[1][2][3]

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. However, based on available information, a qualitative solubility profile can be summarized. The solubility of pyrazole derivatives is generally influenced by the pyrazole ring's aromaticity and potential for hydrogen bonding, as well as the nature of its substituents.[4]

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble[2][5]
EthanolSoluble
MethanolSoluble
BenzeneSlightly Soluble
EtherInsoluble
Petroleum EtherInsoluble
TolueneSoluble (in the context of a reaction medium)[6]
DichloromethaneSoluble (in the context of a reaction medium)

Note: The solubility of pyrazole derivatives in organic solvents generally increases with temperature.[4]

Experimental Protocols for Solubility Determination

While specific experimental data for this compound is limited, the following are detailed, standardized methodologies that can be employed to quantitatively determine its solubility in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow:

G Gravimetric Solubility Determination Workflow A Preparation of Saturated Solution B Equilibration A->B Stirring/Shaking at Constant Temperature C Separation of Undissolved Solid B->C Filtration/Centrifugation D Weighing of Aliquot C->D Transfer of a known volume/mass of the clear supernatant E Solvent Evaporation D->E Heating in a drying oven F Weighing of Dry Solute E->F Cooling in a desiccator G Calculation of Solubility F->G Using the masses of the solute and solvent

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Steps:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Quantification: A known mass or volume of the clear saturated solution is transferred to a pre-weighed container.

  • Solvent Removal: The solvent is carefully evaporated from the solution, typically in a drying oven at a temperature below the boiling point of the solute, until a constant weight of the dried solute is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

UV/Visible Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Workflow:

G UV/Vis Spectrophotometry Solubility Determination Workflow A Preparation of Standard Solutions B Generation of Calibration Curve A->B Measure absorbance of standards at λmax G Concentration Determination B->G Interpolate absorbance of unknown C Preparation of Saturated Solution D Equilibration and Separation C->D Stirring and Filtration/Centrifugation E Dilution of Saturated Solution D->E Dilute supernatant to be within the calibration range F Absorbance Measurement E->F Using a UV/Vis Spectrophotometer F->G H Calculation of Solubility G->H G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A Phenylhydrazine C Reaction Mixture A->C B Ethyl Acetoacetate B->C D Reflux C->D Heating E Cooling D->E F Precipitation E->F G Filtration and Washing F->G H 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Crude Product) G->H I Recrystallization from Ethanol H->I J Pure 3-Methyl-1-phenyl-1H-pyrazol-5-ol I->J

References

In-Depth Technical Guide: Health and Safety of 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is a collation of publicly available safety data and does not constitute a complete toxicological profile. All handling of this chemical should be conducted by trained personnel with appropriate safety measures in place.

Executive Summary

3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7) is a chemical intermediate used in laboratory research. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Currently, specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in public databases.[1] The toxicological properties have not been fully investigated.[1] Therefore, cautious handling in accordance with good industrial hygiene and safety practices is essential.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below. This data is essential for designing safe handling and storage protocols.

PropertyValueSource(s)
CAS Number 1128-54-7[1][2][3][4]
Molecular Formula C₁₀H₁₀N₂[2][3][4]
Molecular Weight 158.20 g/mol [2]
Physical State Crystals[3]
Color White[3]
Melting Point 34-36 °C (lit.)[4]
Boiling Point 103 °C / 4 mmHg (lit.)[3]
Flash Point 121 °C (lit.)[3]
Density 1.076 g/cm³[3]
Water Solubility Insoluble[4]

Hazard Identification and Classification

The primary hazards associated with this compound are related to irritation. The compound is consistently classified by regulatory bodies as an irritant.

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]
GHS Label Elements
  • Pictogram:

    alt text

  • Signal Word: Warning [2][3][4]

  • Hazard Statements: H315, H319, H335[2][3]

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][2][3]

Toxicological Information

Note on Isomers: It is critical to distinguish this compound (CAS 1128-54-7) from its isomer, 3-Methyl-1-phenyl-5-pyrazolone (CAS 89-25-8). The latter has an oral LD50 in rats reported as 1915 mg/kg.[5][6] This value should not be used to assess the toxicity of this compound.

For this compound (CAS 1128-54-7), there is no acute toxicity information available.[1] The toxicological properties have not been fully investigated, and no component of this product is listed as a carcinogen by IARC, NTP, or ACGIH.[1][6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The GHS classifications provided are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by manufacturers and importers. These studies are typically conducted according to standardized OECD guidelines (e.g., OECD TG 404 for skin irritation, OECD TG 405 for eye irritation), but the specific reports are not publicly accessible.

Safe Handling and Exposure Control

Given the identified hazards, stringent adherence to safety protocols is mandatory. The following diagrams outline the recommended workflows for handling and emergency response.

Personal Protective Equipment (PPE) and Handling Workflow

PPE_Handling_Workflow cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Handling Phase start Start: Handling Required assess Assess Risks: - Review SDS - Identify hazards (Irritant) start->assess ventilate Ensure Adequate Ventilation (Fume Hood or Well-Ventilated Area) assess->ventilate ppe_eyes Wear Eye Protection: Safety glasses with side-shields (conforming to EN166 or NIOSH) ventilate->ppe_eyes ppe_skin Wear Protective Gloves: Chemical-impermeable gloves (Inspect before use) ppe_eyes->ppe_skin ppe_body Wear Protective Clothing: Lab coat, long sleeves ppe_skin->ppe_body handle Handle Chemical: - Avoid contact with skin and eyes - Avoid formation of dust/aerosols ppe_body->handle store Store Properly: - Tightly closed container - Cool, dry, well-ventilated place - Store locked up handle->store dispose Dispose of Waste: - Follow local regulations - Approved waste disposal plant store->dispose end End: Procedure Complete dispose->end

Caption: Recommended workflow for risk assessment and use of Personal Protective Equipment (PPE).

First Aid and Emergency Response Flowchart

First_Aid_Flowchart cluster_routes cluster_actions Immediate Actions cluster_medical exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation H335: May cause respiratory irritation skin Skin Contact exposure->skin H315: Causes skin irritation eye Eye Contact exposure->eye H319: Causes serious eye irritation inh_action 1. Move person to fresh air. 2. Keep at rest in a comfortable    position for breathing. inhalation->inh_action skin_action 1. Take off contaminated clothing. 2. Wash with plenty of soap and water. skin->skin_action eye_action 1. Rinse cautiously with water    for several minutes. 2. Remove contact lenses, if present    and easy to do. Continue rinsing. eye->eye_action inh_assess Feeling unwell? inh_action->inh_assess skin_assess Skin irritation occurs? skin_action->skin_assess eye_assess Eye irritation persists? eye_action->eye_assess seek_medical Get Medical Advice/Attention inh_assess->seek_medical Yes monitor Monitor inh_assess->monitor No skin_assess->seek_medical Yes skin_assess->monitor No eye_assess->seek_medical Yes eye_assess->monitor No

Caption: Logical flowchart for first aid procedures based on GHS precautionary statements.

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Fire-Fighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Thermal decomposition can release irritating gases and vapors.[1]

  • Accidental Release:

    • Ensure adequate ventilation and remove all sources of ignition.[3]

    • Evacuate personnel to safe areas.[3]

    • Wear appropriate personal protective equipment (PPE).[3]

    • Avoid dust formation.[3]

    • Sweep up and shovel into suitable containers for disposal.[1]

    • Prevent product from entering drains.[3]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store locked up.[1][3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1]

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Pyrazole derivatives, in particular, represent a significant class of compounds with a broad spectrum of pharmacological activities.[1][2][3] This document provides detailed application notes and a generalized protocol for the efficient one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives, a scaffold present in numerous pharmaceuticals.[1][2]

The primary and most straightforward method for synthesizing polysubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][4][5] One-pot, multi-component reactions are particularly advantageous as they offer reduced reaction times, operational simplicity, cost-effectiveness, and higher yields compared to conventional multi-step syntheses.[6]

General Reaction Scheme

The one-pot synthesis of this compound derivatives typically involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone. The reaction proceeds via a cyclocondensation mechanism to yield the pyrazole ring.

Reaction_Scheme cluster_reactants Reactants cluster_process Process cluster_product Product R1 Phenylhydrazine P1 One-Pot Synthesis (Solvent, +/- Catalyst) R1->P1 R2 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) R2->P1 Prod This compound Derivative P1->Prod

Caption: General one-pot synthesis of this compound derivatives.

Application Notes

Versatility of Synthesis: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a versatile and rapid method for obtaining a wide array of polysubstituted pyrazoles.[1][2] By selecting different substituted hydrazines and 1,3-dicarbonyl compounds, a diverse library of pyrazole derivatives can be synthesized for screening in drug discovery programs.

Catalysis: While many syntheses proceed efficiently without a catalyst, particularly when heated in a suitable solvent like ethanol or acetic acid, various catalysts can enhance reaction rates and yields. Green chemistry approaches have utilized catalysts such as nano-ZnO for efficient synthesis.[2] Other studies have explored the use of iodine or inorganic frameworks as effective catalysts for the condensation and cyclization reactions, sometimes achieving yields of up to 99%.[4]

Pharmacological Significance: Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide range of biological activities.[1][3] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, antidepressant, and antiviral properties.[1][3][7] The pyrazole nucleus is a key component in several commercially available drugs, such as the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant.[1][2]

Pharmacological_Activities cluster_activities Biological Activities center Pyrazole Derivatives A1 Anti-inflammatory center->A1 A2 Anticancer center->A2 A3 Antimicrobial center->A3 A4 Antidepressant center->A4 A5 Analgesic center->A5 A6 Antiviral center->A6

Caption: Diverse pharmacological activities of pyrazole derivatives.

Experimental Protocols

This section provides a detailed protocol for the one-pot synthesis of a representative compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol, from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (or Glacial Acetic Acid)

  • Beaker or Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • In a 250 mL round-bottom flask, combine phenylhydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol).

  • Add 50 mL of ethanol or glacial acetic acid to the flask to serve as the solvent.

  • Place the flask in a heating mantle or water bath and reflux the mixture with constant stirring for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (200 mL) while stirring.

  • A solid precipitate of 3-methyl-1-phenyl-1H-pyrazol-5-ol will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Dry the purified crystals in a desiccator.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Mix Phenylhydrazine & Ethyl Acetoacetate in Solvent reflux Reflux for 2-3 hours start->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Ice Water cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize dry Dry the Final Product recrystallize->dry

Caption: Experimental workflow for the one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol.

Data Presentation

The efficiency of the one-pot synthesis can be influenced by the choice of solvent and catalyst. The following table summarizes representative data on how these factors can affect the reaction yield and time for the synthesis of this compound derivatives.

EntryReactant AReactant BSolventCatalystTime (h)Yield (%)
1PhenylhydrazineEthyl AcetoacetateEthanolNone385
2PhenylhydrazineEthyl AcetoacetateAcetic AcidNone292
3PhenylhydrazineAcetylacetoneEthanolNone2.588
4PhenylhydrazineEthyl AcetoacetateEthanolNano-ZnO1.595
5PhenylhydrazineAcetylacetoneAcetic AcidNone1.594
6PhenylhydrazineEthyl AcetoacetateWaterNone478

This structured data allows for easy comparison of different reaction conditions, aiding in the optimization of the synthesis for specific applications and scaling up for industrial production. The use of greener solvents like water or catalytic amounts of substances like nano-ZnO can also contribute to more environmentally friendly synthetic protocols.[2]

References

Application Notes and Protocols: 3-Methyl-1-phenyl-1H-pyrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl-1-phenyl-1H-pyrazole as a versatile ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, characterization techniques, and a summary of potential applications in catalysis and drug development.

Introduction to this compound as a Ligand

This compound is a heterocyclic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The presence of the N1-phenyl and C3-methyl substituents influences the steric and electronic properties of the ligand, impacting its coordination behavior with metal ions. The pyrazole nitrogen atoms possess lone pairs of electrons, enabling them to act as effective donors to form stable coordination complexes with a wide range of transition metals.

The coordination of this compound to a metal center can occur in a monodentate fashion through the pyridine-like N2 atom. The versatility of pyrazole-based ligands in forming stable and catalytically active metal complexes makes them attractive candidates for various applications.

Experimental Protocols

2.1. Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of this compound via the condensation reaction of phenylhydrazine with acetylacetone.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard reflux and extraction glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (0.1 mol) in ethanol (100 mL).

  • Slowly add acetylacetone (0.1 mol) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure this compound.

2.2. Protocol 2: General Synthesis of a Metal Complex with this compound (Illustrative Example with Palladium(II))

This protocol provides a general method for the synthesis of a transition metal complex using this compound as a ligand. Palladium(II) is used here as a representative metal ion.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

  • In a separate Schlenk flask, dissolve this compound (2 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the ligand solution to the stirred solution of the metal salt at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by filtration under inert atmosphere, wash with cold acetonitrile and then with diethyl ether.

  • If no precipitate forms, reduce the volume of the solvent under vacuum until precipitation begins.

  • Isolate the solid product by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

  • Characterize the resulting complex, for example, [PdCl₂(this compound)₂], using appropriate analytical techniques.

Data Presentation: Characterization of Pyrazole-Based Metal Complexes

While specific data for this compound complexes are limited in the literature, the following tables provide representative quantitative data for analogous pyrazole-based coordination compounds to illustrate typical characterization results.

Table 1: Spectroscopic Data for Representative Pyrazole Metal Complexes

ComplexLigandMetal Ionν(C=N) IR (cm⁻¹)¹H NMR (δ, ppm) Pyrazole-Hλ_max UV-Vis (nm)Reference
[Cd(HMPCA)₂(H₂O)₄]3-methyl-1H-pyrazole-4-carboxylic acidCd(II)~1600--[1]
[Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂3-methyl-1H-pyrazole-4-carboxylic acidCo(II)~1610--[1]
Mn(Ampp-Dh)₂(H₂O)₂·H₂O4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazoneMn(II)1620Aromatic: 7.2-8.4270, 324, 451[2]
Co(Ampp-Dh)₂(H₂O)₂4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazoneCo(II)1618Aromatic: 7.2-8.4268, 324, 414, 493[2]
Cu(Ampp-Dh)₂(H₂O)₂4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazoneCu(II)1619Aromatic: 7.2-8.4251, 342, 467, 598[2]

Table 2: Selected Bond Lengths and Angles for a Representative Pyrazole Complex

The following data is for the crystal structure of a related pyrazole-based palladium(II) complex.

ParameterValueReference
Bond Lengths (Å)
Pd-N(pyrazole)~2.00[3]
Pd-Cl~2.30[3]
**Bond Angles (°) **
N(pyrazole)-Pd-N(pyrazole)~90[3]
Cl-Pd-Cl~90[3]
N(pyrazole)-Pd-Cl~90 or ~180[3]

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product Phenylhydrazine Phenylhydrazine Condensation Condensation (Ethanol, Acetic Acid, Reflux) Phenylhydrazine->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Evaporation Solvent Evaporation Condensation->Evaporation Extraction Extraction (Diethyl Ether/Water) Evaporation->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Ligand This compound Purification->Ligand

Caption: Workflow for the synthesis of this compound.

Coordination_Complex_Workflow cluster_reactants Reactants cluster_process Complexation Reaction cluster_workup Isolation & Characterization cluster_product Final Product Ligand This compound Reaction Stirring in Solvent (e.g., Acetonitrile) Ligand->Reaction MetalSalt Metal Salt (e.g., PdCl2) MetalSalt->Reaction Isolation Isolation (Filtration) Reaction->Isolation Characterization Characterization (Spectroscopy, X-ray) Isolation->Characterization Complex Coordination Complex Isolation->Complex

Caption: General workflow for the synthesis of a metal complex.

Signaling_Pathway_Hypothetical cluster_drug_development Potential Drug Action Complex Pyrazole-Metal Complex Target Biological Target (e.g., Enzyme, Receptor) Complex->Target Inhibition Inhibition / Modulation Target->Inhibition Cellular_Effect Downstream Cellular Effect (e.g., Apoptosis, Anti-proliferation) Inhibition->Cellular_Effect

References

Application of 3-Methyl-1-phenyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, along with a compilation of quantitative biological data to facilitate drug discovery and development efforts.

I. Synthesis of this compound Derivatives

The core scaffold, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is a key intermediate for the synthesis of a wide array of derivatives.[1][2] Further modifications, such as the introduction of a carbaldehyde group at the 4-position, provide a handle for extensive functionalization.

A. Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol describes the fundamental synthesis of the pyrazole core.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Addition of Phenylhydrazine: Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol.

B. Synthesis of this compound-4-carbaldehyde

This derivative is a key intermediate for creating further analogs.

Experimental Protocol:

  • Vilsmeier-Haack Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl3) (3 equivalents) dropwise to N,N-dimethylformamide (DMF) with stirring.

  • Reaction with Pyrazolone: To the prepared Vilsmeier-Haack reagent, add 3-methyl-1-phenyl-1H-pyrazol-5-ol (1 equivalent) portion-wise, ensuring the temperature remains low.

  • Heating: After the addition is complete, heat the reaction mixture at 60-70°C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Isolation and Purification: Filter the solid, wash with water, and dry. The crude this compound-4-carbaldehyde can be purified by recrystallization from an appropriate solvent like ethanol.

Synthesis Workflow

G General Synthesis Workflow cluster_0 Core Synthesis cluster_1 Derivatization A Ethyl Acetoacetate + Phenylhydrazine B Reflux in Ethanol A->B C 3-Methyl-1-phenyl-1H-pyrazol-5-ol B->C D Vilsmeier-Haack Reaction (POCl3/DMF) C->D E This compound-4-carbaldehyde D->E F Further Derivatization (e.g., Schiff Base Formation) E->F

Caption: General workflow for the synthesis of this compound derivatives.

II. Biological Activities and Experimental Protocols

Derivatives of this compound have shown significant potential in various therapeutic areas. Below are protocols for evaluating their key biological activities.

A. Anticancer Activity

Application Note: this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma).[3] Their mechanism of action can involve the inhibition of key signaling pathways like PI3K/Akt/ERK1/2 and receptor tyrosine kinases such as VEGFR-2.[4][5]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 1A549 (Lung)15.2[3]
Pyrazole Derivative 2MCF-7 (Breast)8.7[3]
Pyrazole Derivative 3HCT116 (Colon)22.5[3]
Doxorubicin (Control)MCF-7 (Breast)1.2[3]
B. Anti-inflammatory Activity

Application Note: The anti-inflammatory properties of this compound derivatives are well-documented.[6] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the acute anti-inflammatory potential of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data: Anti-inflammatory Activity

Compound IDDose (mg/kg)Edema Inhibition (%) at 3hReference
Pyrazole Derivative A5045.2[7]
Pyrazole Derivative B5058.9[7]
Indomethacin (Control)1070.5[7]
C. Antioxidant Activity

Application Note: Many pyrazole derivatives exhibit antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess in vitro antioxidant capacity.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or the positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Quantitative Data: Antioxidant Activity

| Compound ID | DPPH Scavenging IC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Pyrazole-thiazole derivative 1 | 12.5 |[8] | | Pyrazole-thiazole derivative 2 | 9.8 |[8] | | Ascorbic Acid (Control) | 5.2 |[8] |

D. Enzyme Inhibition

Application Note: this compound derivatives have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO) and vascular endothelial growth factor receptor 2 (VEGFR-2), making them attractive candidates for the treatment of neurological disorders and cancer, respectively.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine).

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with the test compounds or control for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: The reaction product (e.g., 4-hydroxyquinoline from kynuramine) can be measured fluorometrically or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Quantitative Data: Enzyme Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference
Pyrazole Derivative XMAO-A2.5[1]
Pyrazole Derivative YMAO-B0.8[1]
Pyrazole Derivative ZVEGFR-20.55[4]
Sorafenib (Control)VEGFR-20.09[4]

III. Signaling Pathway and Workflow Diagrams

PI3K/Akt Signaling Pathway Inhibition

G PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Pyrazole This compound Derivative Pyrazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Experimental Workflow for Drug Screening

G Experimental Workflow for Drug Screening cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Synthesis of Pyrazole Derivatives B Purification & Structural Characterization (NMR, MS) A->B C Anticancer Screening (MTT Assay) B->C D Antioxidant Assay (DPPH) B->D E Enzyme Inhibition Assay (e.g., MAO) B->E F Lead Compound Identification C->F D->F E->F G Anti-inflammatory Model (Carrageenan-induced Paw Edema) F->G H Toxicity Studies G->H

Caption: A typical experimental workflow for the screening and evaluation of novel pyrazole derivatives.

References

Application Notes: 3-Methyl-1-phenyl-1H-pyrazole Derivatives as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities include anti-inflammatory, antimicrobial, and notably, anticancer properties. The 3-methyl-1-phenyl-1H-pyrazole framework, in particular, has been identified as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core have shown significant potential as antitumor agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and cell cycle dysregulation. This document provides an overview of their antitumor activities, mechanisms of action, and detailed protocols for their synthesis and biological evaluation.

Mechanisms of Antitumor Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms, making them promising candidates for further development. Key mechanisms include:

  • Induction of Apoptosis: Many pyrazole derivatives trigger programmed cell death, a critical pathway for eliminating cancerous cells. This is often achieved by modulating the intrinsic and extrinsic apoptotic pathways. For instance, some compounds induce apoptosis by increasing the production of Reactive Oxygen Species (ROS), which in turn leads to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade[1][2]. Others function by inhibiting anti-apoptotic proteins like Bcl-2, thereby promoting the release of pro-apoptotic factors[3][4].

  • Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Certain pyrazole derivatives have been shown to halt the cell cycle at specific checkpoints, such as the G2/M or S phase, preventing cancer cells from replicating[1][2][5]. This action is often linked to the inhibition of key regulatory proteins like Cyclin-Dependent Kinases (CDKs)[5].

  • Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Specific pyrazole derivatives have been identified as tubulin polymerization inhibitors, arresting mitosis and leading to apoptotic cell death[6].

  • Kinase Inhibition: Many signaling pathways that drive cancer growth are dependent on protein kinases. Pyrazole-based compounds have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Anaplastic Lymphoma Kinase (ALK), thereby blocking tumor-promoting signals[1].

Summary of Antitumor Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory (GI₅₀) values are commonly used to quantify this activity. The data below summarizes the efficacy of representative compounds.

Compound ID/DescriptionCancer Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
Compound 3f (dihydro-pyrazole)MDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[1][2]
Compound 9c (aryl-pyrazole)A549Lung CarcinomaPotent Activity Reported[7]
Compound 5b (benzofuro-pyrazole)K562Leukemia0.021[6]
A549Lung Cancer0.69[6]
MCF-7Breast Cancer1.7[6]
Compound 4a (benzofuro-pyrazole)K562Leukemia0.26[6]
A549Lung Cancer0.19[6]
Compound 3i (bis-pyrazol-5-ol)RKOColorectal Carcinoma9.9[8]
Compound L2 (3,5-diphenyl-pyrazole)CFPAC-1Pancreatic Cancer61.7[9][10]
Compound L3 (trifluoromethyl-pyrazole)MCF-7Breast Cancer81.48[9][10]
Compound 5 (azo-pyrazole)HepG2Liver Cancer13.14[5]
MCF-7Breast Cancer8.03[5]

Visualizations

G

G

G

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a common method for synthesizing the pyrazole core structure, which typically involves the condensation reaction between a β-dicarbonyl compound (or its equivalent) and a hydrazine derivative[9][10].

Materials:

  • Substituted acetophenone or ethyl acetoacetate

  • Substituted phenylhydrazine

  • Ethanol or acetic acid (solvent)

  • Catalyst (e.g., sodium acetate, mineral acids)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add the substituted phenylhydrazine (1-1.2 equivalents) to the solution. If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the mixture at room temperature or heat under reflux (typically 60-80°C) for 2-8 hours. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

  • Isolation: Collect the crude product by filtration. If an aqueous work-up is needed, pour the reaction mixture into ice-cold water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product[6][11].

Materials:

  • Human cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂[1].

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader[5]. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[1][12].

Materials:

  • 6-well cell culture plates

  • Test pyrazole derivative and positive control (e.g., Paclitaxel)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at low speed (e.g., 300 x g) for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide, a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution by flow cytometry[1][12].

Materials:

  • 6-well cell culture plates

  • Test pyrazole derivative

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark to allow for DNA staining and degradation of RNA.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to that of untreated controls to identify any cell cycle arrest.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Based Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs). Detailed protocols for the synthesis of the selective COX-2 inhibitor Celecoxib, along with methods for assessing the anti-inflammatory and inhibitory activity of pyrazole compounds, are presented.

Introduction

Pyrazole derivatives are a cornerstone in the development of modern anti-inflammatory therapeutics.[1][2][3] Their five-membered heterocyclic scaffold has proven to be a versatile framework for designing potent and selective inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][4] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, paved the way for the development of selective COX-2 inhibitors.[5] These selective inhibitors, such as Celecoxib and Mavacoxib, offer the potential for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][4]

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for pyrazole-based anti-inflammatory drugs is the selective inhibition of the COX-2 enzyme.[1] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[6] By blocking this step, these drugs effectively reduce the production of prostaglandins that mediate pain, fever, and inflammation.[5] The selectivity for COX-2 is often attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the bulkier substituents present on many pyrazole-based inhibitors.[7]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates Pyrazole_Drug Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Drug->COX2 Inhibits Synthesis_Workflow start Starting Materials step1 Step 1: Synthesis of β-Diketone Intermediate start->step1 step2 Step 2: Synthesis of Hydrazine Intermediate start->step2 step3 Step 3: Knorr Pyrazole Synthesis (Cyclocondensation) step1->step3 step2->step3 purification Purification (Recrystallization) step3->purification product Final Pyrazole Drug (e.g., Celecoxib) purification->product

References

Application Notes and Protocols for the Acylation of 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one, a key intermediate in the synthesis of various pharmaceutical and chemical entities. The presented method prioritizes the formation of the C4-acylated product, a common challenge in pyrazole chemistry due to competing O-acylation.

Principle and Strategy

The acylation of 3-methyl-1-phenyl-1H-pyrazole derivatives can proceed through several pathways, with Friedel-Crafts acylation being a general approach for aromatic compounds.[1][2] However, for substrates like 3-methyl-1-phenyl-1H-pyrazol-5-one, which exists in tautomeric equilibrium with 3-methyl-1-phenyl-1H-pyrazol-5-ol, regioselectivity becomes a critical issue. Direct acylation can lead to a mixture of C-acylated and O-acylated products.

To achieve selective C-acylation at the 4-position, this protocol utilizes calcium hydroxide.[3][4] The base is proposed to serve multiple roles: it facilitates the formation of the enolate, which is the reactive species for C-acylation; it protects the hydroxyl group of the enol tautomer through the formation of a calcium complex; and it neutralizes the hydrogen chloride byproduct generated from the acyl chloride, driving the reaction to completion.[5][6] This method has been demonstrated to be effective for a variety of acyl chlorides, providing good to excellent yields of the desired 4-acyl-3-methyl-1-phenyl-1H-pyrazol-5-one.

An alternative method for the introduction of a formyl group is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (e.g., DMF and POCl₃) to formylate electron-rich heterocyclic rings.[7][8][9]

Experimental Data

The following table summarizes the reaction conditions and yields for the selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one with various aroyl chlorides, as adapted from literature.[5]

Acylating AgentProductReaction Time (h)Yield (%)Recrystallization Solvent
4-Methylbenzoyl chloride4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one1.592Ethanol
4-Fluorobenzoyl chloride4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one1.590Ethanol/Water
4-Phenylbenzoyl chloride4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one2.085Acetone/Water
4-Trifluoromethylbenzoyl chloride4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one4.078Ethanol

Experimental Protocol: Selective C-Acylation

This protocol details the synthesis of 4-(4-methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one.[3][4]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-one

  • Anhydrous 1,4-Dioxane

  • Calcium Hydroxide (Ca(OH)₂)

  • 4-Methylbenzoyl chloride (p-toluoyl chloride)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a high-turbulence stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: In the round-bottom flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-one in anhydrous 1,4-dioxane with gentle heating.

  • Addition of Base: To the resulting solution, add 2 equivalents of calcium hydroxide. The mixture should be stirred vigorously.

  • Complex Formation: Reflux the suspension for 30 minutes under vigorous stirring to facilitate the formation of the calcium complex.

  • Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath. Add the 4-methylbenzoyl chloride dropwise via the dropping funnel.

  • Reaction: After the addition is complete, reflux the reaction mixture for 1.5 hours.

  • Quenching: Cool the mixture to room temperature and pour it into 10% aqueous HCl with vigorous stirring to decompose the calcium complex.

  • Isolation: Stir the acidic mixture at room temperature for at least 1.5 hours before filtering the crude product using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with water to remove calcium salts, followed by a small portion of cold ethanol to remove colored impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4-(4-methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one.

Visualizations

experimental_workflow Experimental Workflow for C-Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Pyrazolone in Dioxane add_base 2. Add Ca(OH)₂ dissolve->add_base reflux_complex 3. Reflux for 30 min (Complex Formation) add_base->reflux_complex cool 4. Cool to 0°C reflux_complex->cool add_acyl 5. Add Acyl Chloride cool->add_acyl reflux_reaction 6. Reflux for 1.5 h add_acyl->reflux_reaction quench 7. Quench with 10% HCl reflux_reaction->quench filter 8. Filter Crude Product quench->filter wash 9. Wash with H₂O and Ethanol filter->wash recrystallize 10. Recrystallize from Ethanol wash->recrystallize signaling_pathway Mechanism of Selective C-Acylation cluster_tautomerism Tautomeric Equilibrium cluster_acylation Acylation Pathways keto Keto Tautomer enol Enol Tautomer keto->enol Ca(OH)₂ enol->keto o_acylation O-Acylation (Side Product) enol->o_acylation Direct Reaction ca_complex Calcium Enolate Complex enol->ca_complex Ca(OH)₂ acyl_chloride R-COCl c_acylation C4-Acylation (Desired Product) acyl_chloride->c_acylation Selective Attack

References

Application Note: Comprehensive Analytical Characterization of 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methyl-1-phenyl-1H-pyrazole (CAS No: 1128-54-7, Molecular Formula: C₁₀H₁₀N₂) is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules and materials. Its proper identification and characterization are paramount for ensuring purity, confirming structural integrity, and meeting quality control standards in research and drug development. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound.

Spectroscopic and Chromatographic Analysis

A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Infrared (IR) and UV-Vis spectroscopy for functional group identification and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Data: Proton NMR data, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals for the aromatic protons on the phenyl and pyrazole rings, as well as the methyl group protons.[1]

Assignment Chemical Shift (δ, ppm)
Phenyl-H7.789
Phenyl-H7.636
Phenyl-H7.405
Phenyl-H7.230
Pyrazole-H6.226
Methyl-H (CH₃)2.373
Table 1: ¹H NMR (400 MHz, CDCl₃) chemical shifts for this compound.[1]

¹³C NMR Data: Carbon NMR provides insight into the number and electronic environment of carbon atoms. Studies have utilized Gauge Invariant Atomic Orbital (GIAO) theory for theoretical chemical shift predictions, which show good agreement with experimental data.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique used for this compound.

The mass spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 158, consistent with the molecular formula C₁₀H₁₀N₂.[1][3] Key fragmentation patterns provide further structural evidence.

m/z Value Relative Intensity (%) Proposed Fragment
158100.0[M]⁺
15747.9[M-H]⁺
13017.0[M-N₂]⁺ or [M-HCN-H]⁺
7720.1[C₆H₅]⁺ (Phenyl cation)
517.8[C₄H₃]⁺
Table 2: Key fragmentation data from the mass spectrum of this compound.[1][3]
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reverse-phase (RP) method has been established for its analysis.[4][5]

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS Compatibility For LC-MS applications, phosphoric acid should be replaced with formic acid.[4][5]
Application Purity assessment, impurity isolation (preparative scale), and pharmacokinetic studies.[4][5]
Table 3: Recommended HPLC method parameters for the analysis of this compound.[4][5]
Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Spectra can be obtained using various techniques, including Attenuated Total Reflectance (ATR) with a neat sample or as a melt in a capillary cell.[3] The spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the rings, and C-N stretching.

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information on the electronic transitions within the molecule. A spectral analysis of 3-methyl-1-phenylpyrazole has been performed, which is useful for quantitative analysis and for studying the electronic properties, such as the HOMO-LUMO gap.[2][3]

Experimental Protocols

The following protocols provide a standardized methodology for the characterization of this compound.

Protocol: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Increase the number of scans significantly (e.g., 1024 or more) to obtain adequate signal intensity.

    • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[1]

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern with reference data.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: An HPLC system equipped with a UV detector and a Newcrom R1 column.[4]

  • Chromatographic Conditions:

    • Mobile Phase: A suitable isocratic or gradient mixture of Acetonitrile and Water containing 0.1% Phosphoric Acid. For example, 60:40 (Acetonitrile:Water + 0.1% H₃PO₄).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by running a UV scan or use a standard wavelength such as 254 nm.

  • Analysis: Inject the sample and integrate the peak area to determine the purity of the compound relative to any impurities.

Logical Workflows and Data Relationships

Visualizing the analytical workflow and the interplay of data from different techniques can clarify the characterization process.

G cluster_start Initial Steps cluster_purity Purity & Separation cluster_structure Structural Elucidation cluster_end Final Confirmation A Sample of This compound B Purity Assessment (HPLC) A->B Analyze Purity C NMR Spectroscopy (¹H, ¹³C) A->C Confirm Structure D Mass Spectrometry (GC-MS) A->D Confirm Structure E Infrared Spectroscopy (FTIR) A->E Confirm Structure F Data Integration & Analysis B->F C->F D->F E->F G Final Characterization Report F->G

Caption: General analytical workflow for compound characterization.

G cluster_techniques Spectroscopic Techniques cluster_data Derived Information Compound This compound (C₁₀H₁₀N₂) MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MW Molecular Weight (158.20 g/mol) MS->MW provides Frag Fragmentation Pattern (e.g., m/z 77, 130) MS->Frag provides CH_Framework Carbon-Hydrogen Framework NMR->CH_Framework reveals Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity reveals FuncGroups Functional Groups (C=N, C=C, C-H arom.) IR->FuncGroups identifies MW->Compound confirms structure Frag->Compound confirms structure CH_Framework->Compound confirms structure Connectivity->Compound confirms structure FuncGroups->Compound confirms structure

Caption: Relationship between analytical data and structural information.

References

Application Note: 1H and 13C NMR Analysis of 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed analysis of 3-Methyl-1-phenyl-1H-pyrazole using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic chemical shifts and coupling patterns are presented, offering a clear method for the structural confirmation and purity assessment of this compound. Detailed experimental protocols for sample preparation and NMR data acquisition are also included to ensure reproducibility.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile biological activities and utility as a synthetic intermediate. Accurate and unambiguous structural characterization is paramount for its application in research and development. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules in solution. This document outlines the comprehensive 1H and 13C NMR spectral analysis of this compound.

Molecular Structure

The structure of this compound with atom numbering for NMR assignment is shown below.

Caption: Molecular structure of this compound.

Results and Discussion

The 1H and 13C NMR spectra of this compound were acquired in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

1H NMR Spectral Data

The 1H NMR spectrum exhibits distinct signals corresponding to the methyl, pyrazole ring, and phenyl protons.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃2.37Singlet3H
H46.23Doublet1H
H57.79Doublet1H
Phenyl-H (p)7.23Triplet1H
Phenyl-H (m)7.41Triplet2H
Phenyl-H (o)7.64Doublet2H

Note: The assignments for the phenyl protons are based on typical splitting patterns and electronic effects.

The singlet at 2.37 ppm is characteristic of the methyl group protons at the C3 position of the pyrazole ring.[1] The two doublets at 6.23 ppm and 7.79 ppm correspond to the protons on the C4 and C5 atoms of the pyrazole ring, respectively.[1] The downfield shift of H5 is attributed to the anisotropic effect of the neighboring phenyl ring. The signals in the aromatic region between 7.23 and 7.64 ppm are assigned to the protons of the phenyl group.[1]

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Signal AssignmentChemical Shift (δ, ppm)
CH₃13.5
C4107.5
Phenyl-C (o, m)124.5, 126.4
Phenyl-C (p)128.2
Phenyl-C (ipso)139.7
C5142.9
C3148.7

Note: Specific assignment of ortho and meta carbons may require 2D NMR techniques. The provided data is based on published literature for similar compounds.[2]

The methyl carbon resonates at approximately 13.5 ppm.[2] The C4 and C5 carbons of the pyrazole ring appear at 107.5 and 142.9 ppm, respectively.[2] The signal for the C3 carbon, which is attached to the methyl group, is observed at 148.7 ppm.[2] The aromatic carbons of the phenyl ring are found in the range of 124.5 to 139.7 ppm.[2]

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating or sonication can be applied if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following is a general protocol for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

1H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

13C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the 1H spectrum.

Logical Workflow

NMR_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing to TMS phase_baseline->reference analyze Peak Picking & Integration reference->analyze assign Assign Signals analyze->assign structure Structural Confirmation assign->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

The 1H and 13C NMR data presented in this application note provide a definitive characterization of this compound. The detailed protocols for sample preparation, data acquisition, and processing offer a standardized method for obtaining high-quality, reproducible NMR spectra. This information is crucial for researchers and scientists in confirming the identity and purity of this important chemical entity in various stages of drug discovery and chemical synthesis.

References

Application Note: High-Purity 3-Methyl-1-phenyl-1H-pyrazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 3-Methyl-1-phenyl-1H-pyrazole by recrystallization. The described methodology is suitable for researchers, scientists, and professionals in the field of drug development seeking to obtain a high-purity crystalline product. This document outlines the selection of an appropriate solvent system, the recrystallization procedure, and methods for characterization of the purified product.

Introduction

This compound and its derivatives are significant heterocyclic compounds that are extensively used as scaffolds in the development of new pharmaceutical agents. They exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. The purity of these compounds is of paramount importance for their intended applications, particularly in drug development, as impurities can affect biological activity and toxicity.

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of high-purity crystals upon cooling, while the impurities remain dissolved in the mother liquor.

This application note details a robust protocol for the purification of this compound using a mixed-solvent system of methanol and water, which has been shown to yield a product of high purity.

Materials and Methods

Materials
  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Instrumentation
  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Results

The selection of an appropriate solvent is critical for successful recrystallization. The solubility of this compound was evaluated in various common laboratory solvents. A summary of suitable solvents and the rationale for the selection of a methanol-water system is provided in Table 1.

Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureRationale for Selection/Rejection
WaterSparingly solubleSoluble in hot waterSuitable, but a mixed system can provide better control over crystal growth.
EthanolSolubleHighly solubleGood solubility at room temperature may lead to lower recovery yields.
MethanolSolubleHighly solubleSimilar to ethanol, good for dissolution but may result in lower yield if used alone.
IsopropanolModerately solubleHighly solubleA potential single-solvent system.
Methanol/Water Sparingly soluble Highly soluble Excellent solvent system. Methanol acts as the primary solvent at elevated temperatures, while the addition of water as an anti-solvent at lower temperatures promotes high crystal yield and purity.
Dioxane/WaterSolubleHighly solubleEffective, but dioxane is a hazardous solvent and should be avoided if possible.

Table 1: Solvent Selection for Recrystallization of this compound

Following the detailed protocol, a significant improvement in the purity of this compound was observed. A representative purification outcome is presented in Table 2.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point 124-128 °C128-130 °C
Purity (by HPLC) ~95%>99.5%
Yield -~85-95%

Table 2: Comparison of Crude and Recrystallized this compound

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (General Procedure)

This protocol outlines the general steps for recrystallization using a single solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place crude product in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat gently until fully dissolved B->C D Quickly filter hot solution to remove insoluble impurities C->D If needed E Allow solution to cool slowly to room temperature C->E D->E F Cool further in an ice bath to maximize crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry crystals in an oven or desiccator H->I Mixed_Solvent_Recrystallization A Dissolve crude product in a minimum amount of hot methanol B Add deionized water dropwise until slight turbidity persists A->B C Add a few drops of hot methanol to redissolve the precipitate B->C D Allow the solution to cool slowly to room temperature C->D E Cool in an ice bath to complete crystallization D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a cold methanol/water mixture F->G H Dry the purified crystals G->H

Troubleshooting & Optimization

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.

Q1: What is the most common side reaction in Knorr pyrazole synthesis, and how can it be controlled?

A1: The most prevalent side reaction is the formation of a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound.[1][2] This occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that then cyclize to form a mixture of pyrazole regioisomers.[2]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[1]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, resulting in the formation of a single regioisomer.[2]

Q2: My reaction mixture is turning a deep yellow or red color. Is this normal and how can I obtain a cleaner product?

A2: Discoloration, often described as a "sinful yellow/red," is a common observation in Knorr pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3][4] This is often attributed to the formation of colored impurities from the hydrazine starting material.[3]

Troubleshooting Discoloration:

  • Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[3] Adding one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the acid and lead to a cleaner reaction profile.[3][4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[3]

  • Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration.[3][4]

Q3: My reaction is sluggish, or the yield of the desired pyrazole is low. What are the potential causes and solutions?

A3: Low yields or incomplete reactions in Knorr pyrazole synthesis can stem from several factors.

Troubleshooting Low Yields:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][5]

  • Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]

  • Reaction Conditions Optimization: The reaction temperature and duration are critical. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal conditions.[1][2]

Q4: I am observing unexpected peaks in my mass spectrum that do not correspond to my starting materials or desired product. What other side reactions could be occurring?

A4: Besides the formation of regioisomers, other less common side reactions can lead to unexpected byproducts.

Potential Unexpected Side Reactions:

  • Di-addition of Hydrazine: It has been observed that a di-addition of phenylhydrazine to the 1,3-diketone can occur, forming a stable intermediate.[6]

  • Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions.[1] Careful control of the reaction temperature is crucial in these cases.[1]

  • Side Reactions with Sensitive Functional Groups: In specific contexts, such as peptide synthesis, starting materials or reagents can react with sensitive amino acid residues. For example, tryptophan residues have been shown to react with pyruvic acid under acidic conditions in a modified Knorr-type reaction.[7]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Representative Knorr Pyrazole Synthesis

SolventDielectric Constant (ε)Ratio of Regioisomer A : Regioisomer B
Toluene2.41 : 1.5
Dichloromethane8.92 : 1
Acetonitrile37.53.5 : 1
Ethanol24.64 : 1
2,2,2-Trifluoroethanol (TFE)26.7>20 : 1

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity

This protocol describes the synthesis of a substituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, employing a fluorinated alcohol to enhance regioselectivity.[1][2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Procedure for Knorr Pyrazole Synthesis with Suppression of Colored Impurities

This protocol is adapted for reactions using a hydrazine salt and aims to minimize the formation of colored byproducts.[3][4]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrochloride salt (1.0 eq)

  • Sodium acetate (1.0 eq)

  • Ethanol

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in ethanol, add the hydrazine hydrochloride salt and sodium acetate.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • If colored impurities persist, consider washing the crude product with a non-polar solvent like toluene or performing purification by column chromatography.

Visualizations

Knorr_Side_Reactions cluster_start Starting Materials cluster_reaction Knorr Pyrazole Synthesis cluster_products Potential Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction\nConditions Reaction Conditions Unsymmetrical\n1,3-Dicarbonyl->Reaction\nConditions Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Reaction\nConditions Desired\nPyrazole Desired Pyrazole Reaction\nConditions->Desired\nPyrazole Optimal Path Regioisomeric\nPyrazole Regioisomeric Pyrazole Reaction\nConditions->Regioisomeric\nPyrazole Side Reaction Colored\nImpurities Colored Impurities Reaction\nConditions->Colored\nImpurities Side Reaction Unreacted\nStarting Materials Unreacted Starting Materials Reaction\nConditions->Unreacted\nStarting Materials Incomplete Reaction

Caption: Overview of potential outcomes in Knorr pyrazole synthesis.

Troubleshooting_Workflow cluster_issue Identify Issue cluster_solution Potential Solutions Low Yield Low Yield Check Purity of\nStarting Materials Check Purity of Starting Materials Low Yield->Check Purity of\nStarting Materials Optimize Temp\n& Time Optimize Temp & Time Low Yield->Optimize Temp\n& Time Add Dehydrating\nAgent Add Dehydrating Agent Low Yield->Add Dehydrating\nAgent Mixture of\nRegioisomers Mixture of Regioisomers Change Solvent\n(e.g., TFE) Change Solvent (e.g., TFE) Mixture of\nRegioisomers->Change Solvent\n(e.g., TFE) Adjust pH Adjust pH Mixture of\nRegioisomers->Adjust pH Colored Product Colored Product Add Mild Base\n(e.g., NaOAc) Add Mild Base (e.g., NaOAc) Colored Product->Add Mild Base\n(e.g., NaOAc) Use Inert\nAtmosphere Use Inert Atmosphere Colored Product->Use Inert\nAtmosphere Purify by\nChromatography Purify by Chromatography Check Purity of\nStarting Materials->Purify by\nChromatography Optimize Temp\n& Time->Purify by\nChromatography Add Dehydrating\nAgent->Purify by\nChromatography Change Solvent\n(e.g., TFE)->Purify by\nChromatography Adjust pH->Purify by\nChromatography Add Mild Base\n(e.g., NaOAc)->Purify by\nChromatography Use Inert\nAtmosphere->Purify by\nChromatography

Caption: A logical workflow for troubleshooting Knorr pyrazole synthesis.

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of one regioisomer over the other compared to conventional solvents like ethanol.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-

Technical Support Center: Optimizing 3-Methyl-1-phenyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem: Low or Inconsistent Yields

Low yields are a frequent issue in pyrazole synthesis and can be attributed to several factors.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1] Increase Reaction Time: If the reaction is not complete, consider extending the reaction time. Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture or using microwave-assisted synthesis can improve yields and reduce reaction times.[1]
Suboptimal Catalyst Catalyst Choice: The selection and amount of acid or base catalyst are crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids or catalysts like nano-ZnO have been shown to enhance yields.[1]
Side Reactions Byproduct Formation: Unwanted side reactions can significantly lower the yield of the desired pyrazole.[1] For instance, in the Knorr synthesis, improper reaction conditions can lead to the formation of various side products.
Poor Quality Reagents Purity of Starting Materials: Ensure the purity of your reactants, such as the 1,3-dicarbonyl compound and phenylhydrazine. Impurities can lead to side reactions and diminished yields.[2]
Problem: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a common challenge.[2]

Strategies to Improve Regioselectivity:

StrategyDetails
Solvent Selection The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity.[2]
pH Control Adjusting the reaction's pH can influence the initial site of nucleophilic attack by the hydrazine.[2] For example, acidic conditions might favor one regioisomer, while neutral conditions could favor another in the reaction of arylhydrazines with 1,3-dicarbonyls.[2]
Separation of Isomers If a mixture is obtained, column chromatography on silica gel is the most common method for separation. The choice of eluent is critical and often requires careful optimization.[3]
Problem: Product Instability and Ring Opening

The pyrazole ring can be susceptible to ring-opening under certain conditions.

Causes and Preventive Measures:

CausePrevention/Solution
Highly Reactive Functional Groups The presence of groups like azides or nitro groups can lead to rearrangements and ring-opening, especially with heating or specific catalysts.[2] Careful control of the reaction temperature is crucial.
Strong Basic Conditions Deprotonation at the C3 position in the presence of a strong base can lead to ring opening.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine derivative (phenylhydrazine).[2]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q3: My reaction has gone to completion, but I'm having trouble isolating the product. What should I do?

  • Work-up Procedure: Ensure you are using an appropriate work-up procedure. This may involve neutralizing the reaction mixture if an acid catalyst was used.[3]

  • Extraction: Use a suitable solvent for extraction to ensure your product is transferred to the organic phase.

  • Purification: Recrystallization or column chromatography are common methods for purifying the final product. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.

Q4: I am observing an unexpected side product. What could it be?

Common side products in pyrazole synthesis include hydrazones from incomplete cyclization and O-acylated pyrazolones if a reactive acylating agent is used without protecting the hydroxyl group.[3]

Experimental Protocols

General Protocol for the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol is based on the condensation reaction between ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add phenylhydrazine to the mixture while stirring.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-Methyl-1-phenyl-1H-pyrazol-5-ol.

Quantitative Data Summary

The yield of 3-Methyl-1-phenyl-1H-pyrazol-5-ol can be influenced by the choice of catalyst and reaction conditions.

CatalystSolventTemperature (°C)Yield (%)Reference
Glacial Acetic Acid1-Propanol~100Major product is 3-phenyl-1H-pyrazol-5(4H)-one[3]
Nano-ZnONot specifiedNot specified95[5][6]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Mix Ethyl Acetoacetate, Phenylhydrazine, & Catalyst in Solvent start->reactants reaction Heat/Reflux (Monitor by TLC) reactants->reaction workup Cool & Precipitate in Ice Water reaction->workup filtration Filter & Wash Crude Product workup->filtration purification Recrystallize or Column Chromatography filtration->purification product Pure 3-Methyl-1-phenyl- 1H-pyrazole purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Increase reaction time or temperature check_completion->incomplete No check_side_products Are there significant side products? check_completion->check_side_products Yes incomplete->check_completion optimize_conditions Optimize catalyst, solvent, or temperature check_side_products->optimize_conditions Yes check_reagents Are starting materials pure? check_side_products->check_reagents No solution Yield Optimized optimize_conditions->solution purify_reagents Purify reagents check_reagents->purify_reagents No check_reagents->solution Yes purify_reagents->solution

Caption: A decision-making diagram for troubleshooting low yields in pyrazole synthesis.

References

Troubleshooting low conversion rates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked questions

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Incomplete Reactions: The reaction may not be reaching completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[2]

  • Purity of Starting Materials: Impurities in the reactants can lead to side reactions, which reduces the yield and complicates the purification process.[1][3] Hydrazine derivatives, in particular, can degrade over time.

    • Troubleshooting:

      • Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1]

      • It is recommended to use a freshly opened or purified hydrazine reagent.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1]

    • Troubleshooting:

      • Catalyst Choice: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[2] In some cases, Lewis acids or other catalysts have been shown to improve yields.[2][3]

      • Solvent Selection: The choice of solvent can significantly impact the reaction. For instance, in the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents may yield better results than polar protic solvents like ethanol.[4][5]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

  • Troubleshooting Poor Regioselectivity:

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity.[6]

    • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[6] Acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor another.[6]

    • Reaction Conditions: A remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, resulting in high yields.[7]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I purify my product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

  • Troubleshooting Discoloration and Purification:

    • Neutralization: The reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base can help to neutralize the acid and lead to a cleaner reaction profile.[1]

    • Purification Techniques:

      • Activated Charcoal: Treating the crude product solution with activated charcoal can help remove some of these colored impurities.[1]

      • Recrystallization: This is an effective method for purification.[1]

      • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Solvent EthanolEquimolar MixtureN,N-dimethylacetamide74-77 (98:2 selectivity)[5]
Catalyst None (in DMF)VariesNano-ZnO95[3][5]
Temperature Room TemperatureVariesReflux/MicrowaveGenerally Improved[2]
Substituents Electron-donatingHigher YieldElectron-withdrawingLower Yield[3]

Mandatory Visualization

Troubleshooting_Low_Conversion Troubleshooting Logic for Low Pyrazole Synthesis Conversion start Low Conversion Rate Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) start->check_conditions check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry side_reactions Investigate Potential Side Reactions (e.g., Regioisomers) start->side_reactions impure Impure Materials Detected check_purity->impure suboptimal Conditions Suboptimal? check_conditions->suboptimal incorrect_stoich Stoichiometry Incorrect? check_stoichiometry->incorrect_stoich isomers_present Side Products Present? side_reactions->isomers_present impure->check_conditions No purify_reagents Purify/Replace Reagents impure->purify_reagents Yes suboptimal->check_stoichiometry No optimize_conditions Optimize Conditions (e.g., Increase Temp, Change Solvent) suboptimal->optimize_conditions Yes incorrect_stoich->side_reactions No adjust_stoich Adjust Stoichiometry (e.g., Slight excess of hydrazine) incorrect_stoich->adjust_stoich Yes modify_for_selectivity Modify for Selectivity (e.g., Adjust pH, Change Solvent) isomers_present->modify_for_selectivity Yes solution Improved Conversion isomers_present->solution No purify_reagents->solution optimize_conditions->solution adjust_stoich->solution modify_for_selectivity->solution

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Experimental Protocols

Key Experiment: Knorr Pyrazole Synthesis (General Protocol)

This protocol describes the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., Ethanol or N,N-dimethylacetamide)

  • Acid catalyst (optional, e.g., glacial acetic acid)

  • Mild base (optional, for workup, e.g., sodium bicarbonate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Equipment for TLC or LC-MS analysis

  • Equipment for workup and purification (separatory funnel, rotary evaporator, filtration apparatus, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base may be beneficial.[1] If the reaction is acid-catalyzed, add a catalytic amount of acid at this stage.

  • Reaction Conditions: Stir the mixture at the desired temperature (room temperature to reflux) for the required time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by vacuum filtration.[1]

    • Alternatively, the solvent can be removed under reduced pressure.[1]

    • The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. If the reaction was acidic, a wash with a dilute solution of sodium bicarbonate may be necessary.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Knorr_Synthesis_Workflow Experimental Workflow for Knorr Pyrazole Synthesis start Start setup 1. Reaction Setup: Dissolve 1,3-dicarbonyl in solvent start->setup add_hydrazine 2. Add Hydrazine Derivative (and optional catalyst) setup->add_hydrazine react 3. Heat/Stir (Room Temp to Reflux) add_hydrazine->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Workup: Cool, filter or evaporate, extractive workup monitor->workup Complete purify 6. Purification: Recrystallization or Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-1-phenyl-1H-pyrazole.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Low recovery of the target compound is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Incomplete Reaction Before starting purification, ensure the synthesis reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the absence of starting materials.[1]
Product Loss During Extraction If a work-up procedure involving extraction is performed prior to purification, ensure the correct solvent is used and perform multiple extractions to maximize recovery from the aqueous layer.
Improper Solvent Selection for Recrystallization The chosen recrystallization solvent may be too good, retaining a significant amount of the product in the mother liquor. Test a range of solvents or mixed-solvent systems to find the optimal conditions where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Suboptimal Column Chromatography Conditions The chosen eluent system for column chromatography may not be optimal, leading to poor separation and product loss. Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.[1]
Product Adhesion to Glassware Ensure all glassware used during the purification process is thoroughly rinsed with the appropriate solvent to recover any adhered product.
Issue 2: Persistent Impurities in the Final Product

The presence of impurities after purification can affect downstream applications. This guide helps identify and address common impurities.

Common ImpurityIdentification MethodRecommended Removal Strategy
Unreacted Phenylhydrazine TLC, HPLC, GC-MSPhenylhydrazine is a basic compound and can be removed by an acidic wash (e.g., dilute HCl) during the work-up. It can also be separated by column chromatography.[1]
Unreacted 1,3-Dicarbonyl Compound TLC, HPLC, GC-MSThese are typically more polar than the pyrazole product and can be effectively removed by column chromatography.
Regioisomers NMR, GC-MS, HPLCThe formation of regioisomers is a common challenge with unsymmetrical dicarbonyls.[2] Separation can be challenging and often requires careful column chromatography with an optimized eluent system. In some cases, fractional crystallization may be effective.
Solvent Residues NMR, GCEnsure the purified product is thoroughly dried under vacuum to remove any residual solvents from recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often preferred for removing small amounts of impurities from a relatively pure product and can yield highly pure crystalline material.[1][3] Column chromatography is more effective for separating the product from significant amounts of impurities with different polarities, such as unreacted starting materials or regioisomers.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, and isopropanol.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility at room temperature. It is advisable to perform small-scale solubility tests to determine the best solvent.

Q3: What is a suitable eluent system for column chromatography of this compound?

A3: A common eluent system for the purification of pyrazole derivatives by silica gel column chromatography is a gradient of ethyl acetate in hexane.[1][2] Another reported mobile phase is dichloromethane.[5] The optimal polarity of the eluent will depend on the specific impurities present in the crude product. It is recommended to first determine the appropriate solvent system using TLC.

Q4: My product appears as an oil during recrystallization. What should I do?

A4: Oiling out occurs when the compound separates from the solution at a temperature above its melting point. To prevent this, you can try the following:

  • Use more solvent: This will lower the saturation point of the solution.

  • Cool the solution slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

  • Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Quantitative Data Summary

The following table summarizes the reported yields and purity of pyrazole derivatives after different purification methods. Please note that these values can vary depending on the specific reaction conditions and the nature of the crude product.

Purification MethodCompoundEluent/SolventYield (%)Purity (%)Reference
Column Chromatography3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneDichloromethane followed by 10-30% Ethyl Acetate/Hexane4-24>95 (by NMR)[2]
Column Chromatography3-methyl-1-phenyl-4-thioacetylpyrazol-5-oneDichloromethane94High (not specified)[5]
Recrystallization3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehydeEthanol82High (crystalline solid)[8]
Recrystallization5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeEthanol80High (crystalline solid)[9]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography on Silica Gel

This protocol provides a general method for purifying this compound using column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Purity Analysis start Crude this compound dissolve Dissolve in Hot Solvent start->dissolve Method 1 load Load on Column start->load Method 2 cool Cool to Crystallize dissolve->cool filter Filter and Wash cool->filter dry_recrystal Dry Crystals filter->dry_recrystal purity_check Assess Purity (HPLC, GC-MS, NMR) dry_recrystal->purity_check elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate evaporate->purity_check end Pure this compound purity_check->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Purification of this compound issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Yield is low impurities Persistent Impurities issue->impurities Product is not pure incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn loss_workup Loss during Workup? low_yield->loss_workup wrong_solvent Improper Recrystallization Solvent? low_yield->wrong_solvent bad_column Suboptimal Chromatography? low_yield->bad_column unreacted_sm Unreacted Starting Materials? impurities->unreacted_sm regioisomers Regioisomers Present? impurities->regioisomers solvent_residue Residual Solvent? impurities->solvent_residue Monitor reaction by TLC Monitor reaction by TLC incomplete_rxn->Monitor reaction by TLC Solution: Monitor reaction Optimize extraction Optimize extraction loss_workup->Optimize extraction Solution: Optimize extraction Test different solvents Test different solvents wrong_solvent->Test different solvents Solution: Test solvents Optimize eluent Optimize eluent bad_column->Optimize eluent Solution: Optimize eluent Acid wash or chromatography Acid wash or chromatography unreacted_sm->Acid wash or chromatography Solution: Acid wash / Column Careful chromatography Careful chromatography regioisomers->Careful chromatography Solution: Careful chromatography Dry under vacuum Dry under vacuum solvent_residue->Dry under vacuum Solution: Dry under vacuum

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Regioselectivity in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of unsymmetrical pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address the critical challenge of controlling regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary causes and how can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is the most common challenge in the synthesis of unsymmetrical pyrazoles, particularly when using the Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The two nitrogen atoms of the hydrazine can each attack one of the two different carbonyl groups of the dicarbonyl compound, leading to two possible products.

The key factors influencing regioselectivity are:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the nucleophilic attack at the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the outcome. Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, often leading to a different major regioisomer.

  • Solvent Choice: The polarity and nature of the solvent can have a dramatic effect on the regiochemical outcome. Fluorinated alcohols, for instance, have been shown to significantly improve regioselectivity.[1]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]

Q2: My reaction yield is very low, even though I see product formation. What are the likely reasons and troubleshooting steps?

A2: Low yields in pyrazole synthesis can be attributed to several factors:

  • Incomplete Reaction: The condensation reaction can be slow. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts, such as stable hydrazone intermediates that do not cyclize, can consume starting materials. Adjusting the pH with a catalytic amount of acid (e.g., acetic acid) can often facilitate the cyclization step.

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to undesired side reactions. Ensure your starting materials are pure. Hydrazine derivatives, in particular, can be sensitive to air and light and may require purification before use.

  • Suboptimal Work-up and Purification: The desired product might be lost during the extraction or purification steps. Ensure the pH of the aqueous layer during work-up is optimized to prevent your product from remaining in the aqueous phase. Recrystallization or careful column chromatography are often necessary for purification.

Q3: I have a mixture of two regioisomers. What is the best way to separate them?

A3: The separation of pyrazole regioisomers can be challenging due to their similar physical properties. The most common and effective method is silica gel column chromatography .[2][3]

Here are some key steps for successful separation:

  • TLC Analysis: Before running a column, it is essential to find a suitable solvent system using TLC that gives a good separation (a significant difference in Rf values) between the two isomers. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

  • Column Packing: Properly packing the silica gel column is crucial to avoid cracks or channels that can lead to poor separation.

  • Loading the Sample: For optimal separation, dissolve the crude mixture in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Run the column with the optimized solvent system. A slow and steady flow rate will generally provide better resolution.

In some cases, preparative HPLC may be necessary for separating isomers with very similar polarities.[4][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Near 1:1 Mixture of Isomers
  • Problem: The reaction produces an almost equal mixture of the two possible regioisomers, making purification difficult and significantly reducing the yield of the desired product.

  • Solution:

    • Solvent Optimization: This is often the most effective strategy. Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6] These solvents can dramatically increase the regioselectivity.

    • pH Control: If using a hydrazine salt (e.g., hydrochloride), the reaction is acidic. Try running the reaction under neutral conditions (using the free base of the hydrazine) or with a catalytic amount of a different acid to see if the isomer ratio changes.

    • Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, which might be a single isomer. Conversely, increasing the temperature might favor the thermodynamically more stable isomer.

Issue 2: The Major Product is the Undesired Regioisomer
  • Problem: The reaction shows good regioselectivity, but the major product formed is not the one you need.

  • Solution:

    • Change Reaction Conditions: As the regiochemical outcome is highly dependent on the reaction conditions, a change in solvent or pH can sometimes reverse the selectivity. For example, if an acidic condition favors one isomer, a neutral or basic condition might favor the other.

    • Modify the Substrates: If possible, consider modifying the substituents on your 1,3-dicarbonyl compound. Increasing the steric bulk near one of the carbonyl groups can direct the reaction to the other carbonyl.

    • Alternative Synthetic Routes: If modifying the Knorr synthesis is not fruitful, consider a different synthetic approach that offers better control over regioselectivity, such as a 1,3-dipolar cycloaddition reaction.[7][8]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Methylhydrazine

1,3-Diketone (R¹)SolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1:1
TFE90:10
HFIP97:3
1-phenyl-4,4,4-trifluoro-1,3-butanedioneEthanol55:45[1]
TFE85:15[1]
HFIP>95:5[1]

Regioisomer A is the product where the N-methyl group is adjacent to the R¹ substituent.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohols

This protocol is a general guideline for the synthesis of 1,3,5-trisubstituted pyrazoles with improved regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvent

  • Round-bottom flask with a magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in HFIP (approximately 0.1 M concentration).

  • Add the substituted hydrazine to the solution at room temperature with stirring.

  • Monitor the reaction progress using TLC until the starting material is consumed (typically a few hours).

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[6]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via [3+2] Cycloaddition

This protocol describes a regioselective synthesis from N-alkylated tosylhydrazones and terminal alkynes.[9][10][11]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine as solvent

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the N-alkylated tosylhydrazone and the terminal alkyne in pyridine.

  • Add 18-crown-6 to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide in portions, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

troubleshooting_workflow start Start: Unsymmetrical Pyrazole Synthesis problem Poor Regioselectivity? (Mixture of Isomers) start->problem solution1 Optimize Reaction Conditions problem->solution1 Yes end End: Pure Regioisomer problem->end No solvent Change Solvent (e.g., EtOH to HFIP) solution1->solvent ph Adjust pH (Acidic vs. Neutral) solution1->ph temp Vary Temperature solution1->temp analysis1 Analyze Isomer Ratio (NMR, LC-MS) solvent->analysis1 ph->analysis1 temp->analysis1 problem2 Desired Isomer Still Minor? analysis1->problem2 solution2 Alternative Synthetic Strategy problem2->solution2 Yes separation Separate Isomers (Column Chromatography) problem2->separation No, but separable cycloaddition 1,3-Dipolar Cycloaddition solution2->cycloaddition cycloaddition->end separation->end

Caption: A troubleshooting workflow for addressing poor regioselectivity in unsymmetrical pyrazole synthesis.

knorr_pathways cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl pathA Pathway A: Attack at Carbonyl 1 dicarbonyl->pathA pathB Pathway B: Attack at Carbonyl 2 dicarbonyl->pathB hydrazine Substituted Hydrazine hydrazine->pathA hydrazine->pathB isomerA Regioisomer A pathA->isomerA isomerB Regioisomer B pathB->isomerB factors Influencing Factors: - Sterics - Electronics - Solvent - pH - Temperature factors->pathA factors->pathB

Caption: Factors influencing the competing reaction pathways in the Knorr synthesis of unsymmetrical pyrazoles.

References

Preventing the formation of colored impurities in pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage the formation of colored impurities in pyrazole reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color formation in my pyrazole synthesis?

The appearance of yellow, red, or other dark colors in a pyrazole reaction mixture is often due to the decomposition of starting materials or the oxidation of intermediates and the final product.[1] Hydrazine starting materials, in particular, can be susceptible to decomposition, leading to colored byproducts.[1] Oxidative degradation pathways can also break down the pyrazole ring or its substituents, forming highly conjugated systems that absorb visible light.[2][3][4]

Q2: How can I prevent the formation of colored impurities during the reaction itself?

Preventing impurity formation from the outset is the most effective strategy. Consider the following approaches:

  • Use High-Purity Reagents: Ensure that starting materials, especially hydrazines, are of high purity to minimize pre-existing impurities that can degrade and cause coloration.[1]

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents and intermediates, which is a common cause of color.[1]

  • Control Reaction Temperature: Suboptimal temperatures can lead to the decomposition of reagents. Monitor and control the temperature closely throughout the reaction.[1]

  • Consider Antioxidants or Radical Scavengers: Since oxidation is a key pathway to color formation, the addition of a small quantity of a suitable antioxidant or radical scavenger may inhibit these degradation pathways. Pyrazole derivatives themselves have been studied for their antioxidant properties, suggesting the ring system is sensitive to oxidative environments.[5][6][7]

Q3: My reaction mixture is already colored. What are the best methods to remove these impurities?

If colored impurities have already formed, several purification techniques can be effective:

  • Recrystallization with Activated Charcoal: This is a common and effective method for removing colored impurities. The crude pyrazole is dissolved in a hot solvent, and a small amount of activated charcoal is added to adsorb the colored molecules. A subsequent hot filtration removes the charcoal and the adsorbed impurities.[8]

  • Acid-Base Extraction / Salt Formation: Pyrazoles can be protonated with an acid to form salts.[9] Dissolving the crude product in an organic solvent and performing a liquid-liquid extraction with an acidic aqueous solution can separate the basic pyrazole (as its salt in the aqueous layer) from non-basic, colored impurities that may remain in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Column Chromatography: Silica gel or alumina column chromatography can be used to separate the desired pyrazole from colored byproducts. However, for some basic pyrazoles, deactivation of the silica gel with a base like triethylamine may be necessary to prevent the product from irreversibly binding to the column.[10]

Troubleshooting Guide

The following guide addresses specific issues related to colored impurities in a structured format.

Problem Potential Cause Suggested Solution
Reaction turns dark yellow/red upon adding hydrazine. Decomposition of the hydrazine starting material.[1]- Use fresh, high-purity hydrazine. - Add the hydrazine slowly and at a controlled, often lower, temperature. - Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.
The isolated crude product is a dark, oily, or discolored solid. Oxidation of the pyrazole product or intermediates during work-up or upon exposure to air.[1][2]- Minimize the exposure of the product to air and light during and after isolation. - Use a purification method specifically for color removal, such as recrystallization with activated charcoal.[8]
Standard recrystallization fails to remove the color. The colored impurity has similar solubility to the desired product.- Add a small amount of activated charcoal to the hot solution before cooling and filtering.[8] - Try a different recrystallization solvent or a mixed-solvent system.[8][10] - Consider an alternative purification method like acid-base extraction or column chromatography.[9][10]

Experimental Protocols

Protocol 1: Decolorization of Crude Pyrazole using Activated Charcoal

This protocol describes the general procedure for removing colored impurities from a solid crude pyrazole product by recrystallization with activated charcoal.[8]

  • Solvent Selection: Choose an appropriate solvent in which the pyrazole compound is highly soluble when hot and poorly soluble when cold. Common choices include ethanol, methanol, isopropanol, or ethyl acetate.[8][10]

  • Dissolution: Place the crude, colored pyrazole in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Charcoal Treatment: Add a very small amount of activated charcoal (typically 1-2% of the crude product's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid violent boiling.

  • Heating: Gently heat the mixture at boiling for 5-10 minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals completely.

Visual Guides

Workflow for Troubleshooting Colored Impurities

The following diagram outlines a logical workflow for addressing the issue of colored impurities in pyrazole reactions.

A Observation: Colored Reaction Mixture B Is the reaction still in progress? A->B C Implement Preventative Measures B->C  Yes D Reaction is complete. Proceed to Work-up & Purification. B->D No   E 1. Use High-Purity Reagents 2. Maintain Inert Atmosphere 3. Optimize Temperature C->E F Select Purification Strategy D->F G Recrystallization + Activated Charcoal F->G H Acid-Base Extraction F->H I Column Chromatography F->I

Caption: A workflow for troubleshooting colored impurities in pyrazole synthesis.

Potential Pathways for Colored Impurity Formation

This diagram illustrates the common causes leading to the formation of undesirable colored byproducts during pyrazole synthesis.

Start Starting Materials (e.g., Hydrazine, 1,3-Dicarbonyl) Condition Reaction Stress (Oxygen, Heat, Light, Impurities) Start->Condition Pathway1 Desired Pyrazole Product Condition->Pathway1 Pathway2 Degradation & Side Reactions Condition->Pathway2 Impurity Colored Impurities (Oxidation Products, Azo Compounds, etc.) Pathway2->Impurity

Caption: General pathways leading to colored impurity formation in pyrazole reactions.

References

Effect of solvent choice on the regioselectivity of pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for navigating the complexities of pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to address and troubleshoot challenges related to regioselectivity, with a particular focus on the influence of solvent choice. Here, you will find practical troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing this, and how can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The regiochemical outcome is primarily dictated by a delicate interplay of steric and electronic effects of the substituents on both reactants, as well as the reaction conditions.[1][2]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the reaction pathway and, consequently, the regioselectivity.[3] The use of fluorinated alcohols has been shown to be particularly effective in enhancing regioselectivity.[3]

  • Reaction Temperature: Temperature can affect the rate of competing reaction pathways, potentially altering the ratio of regioisomers. It's crucial to control the reaction temperature carefully.[1]

  • pH of the Reaction Medium: The pH can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the initial nucleophilic attack and the subsequent cyclization steps.[1][2] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]

  • Catalyst: The choice of catalyst, if any, can also direct the reaction towards a specific regioisomer. Both acid and base catalysts can be employed to modulate the reaction pathway.

Q2: My pyrazole synthesis is proceeding very slowly or not at all. What can I do to improve the reaction rate and yield?

A2: Low yields or slow reaction rates can be attributed to several factors, including suboptimal reaction conditions and the purity of starting materials.[1][4]

Troubleshooting Low Yield/Slow Reaction:

  • Solvent Effects: While some solvents may offer high regioselectivity, they might not provide the best reaction rates. For instance, solvent-free reactions or the use of microwave irradiation have been reported to accelerate pyrazole synthesis and often lead to higher yields.[5][6] Deep eutectic solvents (DESs) have also emerged as a green and efficient medium for pyrazole synthesis, often leading to accelerated reaction rates.[7]

  • Temperature: Increasing the reaction temperature, such as moving from room temperature to reflux, can significantly increase the reaction rate.[1][4]

  • Starting Material Purity: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions and inhibit the desired transformation.[1]

  • Catalysis: The use of an appropriate catalyst, such as a protic or Lewis acid, can enhance the reaction rate.[4]

Q3: Are there any "green" or more environmentally friendly solvent choices for pyrazole synthesis that still offer good regioselectivity?

A3: Yes, significant research has been directed towards developing more sustainable methods for pyrazole synthesis.

  • Solvent-Free Synthesis: Conducting the reaction without a solvent is a highly effective green chemistry approach. These reactions often proceed faster, require less energy, and simplify product isolation.[5][8]

  • Deep Eutectic Solvents (DESs): DESs are a class of green solvents that are biodegradable, have low toxicity, and can dissolve a wide range of reactants.[7] They have been successfully employed in pyrazole synthesis, offering benefits such as high selectivity and accelerated reaction rates.[7]

  • Water: In some cases, water can be used as a green solvent for pyrazole synthesis, particularly with the aid of a suitable catalyst.[9]

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed during pyrazole synthesis. The following table summarizes the regioselectivity observed in the reaction of various 1,3-diketones with methylhydrazine in different solvents.

1,3-Diketone (R¹)SolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1:1.3
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE95:5
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol1:1.3
Ethyl 4-(2-furyl)-2,4-dioxobutanoateTFE85:15
Ethyl 4-(2-furyl)-2,4-dioxobutanoateHFIP>99:1

Regioisomer A corresponds to the pyrazole where the N-methyl group is adjacent to the R¹ substituent, while Regioisomer B has the N-methyl group adjacent to the other substituent of the diketone. TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol.

Experimental Protocols

General Procedure for Pyrazole Synthesis with Enhanced Regioselectivity using Fluorinated Alcohols:

This protocol is based on the findings that fluorinated alcohols can significantly improve the regioselectivity of pyrazole formation.[3]

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated solvent (2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoro-2-propanol, 5 mL).

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) dropwise at room temperature. The reaction can be exothermic.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole regioisomer.[10]

  • Characterization: The structure and the ratio of regioisomers can be determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Visualizations

Solvent_Effect_on_Regioselectivity cluster_reactants Reactants cluster_products Products Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone Ethanol Ethanol TFE / HFIP TFE / HFIP Substituted\nHydrazine Substituted Hydrazine Pathway_A Pathway A Ethanol->Pathway_A Leads to mixture Pathway_B Pathway B Ethanol->Pathway_B TFE / HFIP->Pathway_A Highly selective Regioisomer_A Regioisomer A Pathway_A->Regioisomer_A Regioisomer_B Regioisomer B Pathway_B->Regioisomer_B

Caption: Logical workflow of solvent influence on pyrazole regioselectivity.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_Solvent Evaluate Solvent System Start->Check_Solvent Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_pH Adjust Reaction pH Start->Check_pH Use_Fluorinated Use TFE or HFIP Check_Solvent->Use_Fluorinated Solvent_Free Consider Solvent-Free Conditions Check_Solvent->Solvent_Free Temp_Screen Screen a Range of Temperatures Check_Temp->Temp_Screen pH_Screen Screen Acidic, Neutral, and Basic Conditions Check_pH->pH_Screen End Improved Regioselectivity Use_Fluorinated->End Solvent_Free->End Temp_Screen->End pH_Screen->End

Caption: A troubleshooting workflow for improving pyrazole synthesis regioselectivity.

References

Technical Support Center: Column Chromatography for Pyrazole Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrazole derivatives using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of pyrazole derivatives.

Issue 1: Poor or No Separation of My Pyrazole Derivative from Impurities.

Question: I'm running a column, but my pyrazole derivative is co-eluting with impurities. My TLC showed good separation. What could be the problem?

Answer:

Several factors can lead to poor separation on the column, even with a promising TLC result. Here are some common causes and solutions:

  • Improper Solvent System: The solvent system that works for TLC may not translate perfectly to column chromatography.

    • Solution: Optimize your solvent system. Aim for a retention factor (Rf) of 0.2-0.3 for your target pyrazole derivative on the TLC plate to ensure good separation on the column.[1] Consider using a solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[2][3]

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-10% of the mass of the silica gel.[4] If the separation is difficult, use a smaller load.

  • Incorrect Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening.[5][6]

    • Solution: Ensure your column is packed uniformly. Both dry packing and slurry packing methods can be effective if done carefully.[6][7][8] Gently tap the column during packing to settle the stationary phase and remove air bubbles.[6][7]

  • Compound Degradation on Silica: Pyrazole derivatives, being basic in nature, can sometimes interact strongly with the acidic silica gel, leading to tailing peaks or even decomposition.[9][10]

    • Solution: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as triethylamine (~0.5%) or ammonia in methanol.[2][10][11] Alternatively, consider using a different stationary phase like neutral alumina or florisil.[2][9]

Issue 2: My Pyrazole Derivative is Sticking to the Column or Has Very Low Recovery.

Question: I've run my column, but I can't seem to elute my pyrazole derivative, or the yield is very low. What should I do?

Answer:

Low recovery can be frustrating. Here are the likely culprits and how to address them:

  • Compound is Too Polar: Highly polar pyrazole derivatives may not move from the baseline even with highly polar solvent systems.[9]

    • Solution: Increase the polarity of your eluent. A common strategy for very polar compounds is to add a small percentage of methanol or even a solution of ammonia in methanol to your mobile phase.[2][9] For instance, a gradient elution starting from a less polar solvent and gradually increasing to a more polar one can be effective.

  • Irreversible Adsorption or Decomposition: As mentioned, the acidic nature of silica gel can be problematic for basic pyrazoles, leading to irreversible adsorption or degradation.[9][10]

    • Solution: Test the stability of your compound on silica gel using a 2D TLC.[9] If it's unstable, use deactivated silica gel, alumina, or a reversed-phase silica gel (C18).[2]

  • Compound Precipitation on the Column: If your crude mixture has low solubility in the eluent, it can precipitate at the top of the column.[2]

    • Solution: Choose a solvent system in which your compound is reasonably soluble.[9] If solubility is a major issue, you might need to load your sample by adsorbing it onto a small amount of silica gel (dry loading) before placing it on the column.[8][12]

Issue 3: The Column is Running Very Slowly or Has Stopped Completely.

Question: My solvent flow has slowed to a trickle, or the column has stopped running altogether. What's happening?

Answer:

A blocked column can be a major setback. Here are the common reasons and potential fixes:

  • Precipitation of Compound or Impurity: A poorly soluble compound or impurity may have crystallized within the column, blocking the flow.[9]

    • Solution: This is a difficult situation to resolve. You may need to extrude the silica from the column and extract your compound from the silica gel. To avoid this, ensure your crude material is fully dissolved before loading and consider pre-purification techniques to remove highly insoluble impurities.

  • Fine Particles Clogging the Frit or Cotton Plug: Very fine silica particles can clog the support at the bottom of the column.

    • Solution: Ensure you have a proper cotton or glass wool plug and a layer of sand at the bottom of the column.[7] If a blockage occurs, you can try carefully pushing a thin wire up through the stopcock to dislodge the blockage, though this may compromise the separation.[9]

  • Improper Packing: Air bubbles trapped in the column can obstruct solvent flow.[5]

    • Solution: Proper slurry packing can help prevent air bubbles.[8] If you are dry packing, ensure the silica is added slowly and evenly while tapping the column.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyrazole derivatives?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase. However, due to the basic nature of the pyrazole ring, it can sometimes lead to issues like peak tailing and low recovery.[10] In such cases, deactivating the silica gel with a base like triethylamine or using neutral alumina is recommended.[2][10] For highly polar or water-soluble pyrazole derivatives, reversed-phase (C18) chromatography may be a better option.[2]

Q2: How do I choose the right solvent system for my pyrazole derivative?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your product of around 0.2-0.3.[1] Start with common solvent mixtures of varying polarities, such as hexane/ethyl acetate or dichloromethane/methanol.[10] The choice will depend on the polarity of your specific pyrazole derivative, which is influenced by its substituents.[13]

Q3: What are some typical solvent systems used for pyrazole derivative purification?

A3: The following table provides examples of solvent systems that have been used for the column chromatography of pyrazole derivatives. The optimal system for your compound will need to be determined experimentally via TLC.

Solvent System ComponentsTypical Ratios (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many non-polar to moderately polar pyrazoles.[14]
Dichloromethane / Methanol99:1 to 9:1Medium to HighEffective for more polar pyrazole derivatives.
Heptane / Ethyl AcetateGradient 0% to 10% EtOAcLowUsed for purifying relatively non-polar pyrazole derivatives.[15]
Petroleum Ether / Ethyl AcetateVariesLow to MediumAnother common non-polar/polar solvent combination.[16]
Dichloromethane / Methanol with Triethylamine98:2 + 0.5% Et3NMedium to HighFor basic pyrazoles to prevent tailing.[10]

Q4: How should I load my sample onto the column?

A4: There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.[17] This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your sample is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder.[8][12] This powder can then be carefully added to the top of the column.

Q5: Can I reuse my column?

A5: While it is possible to flush a column with a strong solvent (like methanol or acetone) and reuse it, it is generally not recommended for achieving high purity, as residual compounds from the previous run can contaminate your current purification. For routine purifications where absolute purity is not critical, it may be acceptable.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Pyrazole Derivative on Silica Gel

  • TLC Analysis:

    • Dissolve a small amount of your crude pyrazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your desired compound an Rf value of approximately 0.2-0.3.

  • Column Preparation (Slurry Method):

    • Secure a glass column of an appropriate size in a vertical position using a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]

    • In a beaker, prepare a slurry of silica gel in your chosen eluent.[7] For basic pyrazoles, you can add ~0.5% triethylamine to the eluent.[10]

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and dislodge any air bubbles.[7]

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.[17]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column using a pump or compressed air to achieve a steady flow rate (for flash chromatography, a drop rate of about 2 inches per minute is often recommended).[18]

    • Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of your column.

    • Continuously monitor the collected fractions by TLC to determine which ones contain your purified pyrazole derivative.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain your purified pyrazole derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Selection Column_Prep Column Preparation (Packing) TLC->Column_Prep Sample_Loading Sample Loading (Wet or Dry) Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Pyrazole Derivative Solvent_Removal->Pure_Product Troubleshooting_Tree cluster_solutions Potential Solutions Start Problem with Column Chromatography Poor_Separation Poor Separation? Start->Poor_Separation Low_Recovery Low Recovery? Column_Blocked Column Blocked? Optimize_Solvent Optimize Solvent System (Rf 0.2-0.3) Poor_Separation->Optimize_Solvent Yes Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Repack_Column Repack Column Carefully Poor_Separation->Repack_Column Deactivate_Silica Deactivate Silica or Use Alumina Poor_Separation->Deactivate_Silica Low_Recovery->Deactivate_Silica Increase_Polarity Increase Eluent Polarity Low_Recovery->Increase_Polarity Yes Check_Stability Check Compound Stability (2D TLC) Low_Recovery->Check_Stability Dry_Load Use Dry Loading Technique Low_Recovery->Dry_Load Check_Solubility Check Sample Solubility in Eluent Column_Blocked->Check_Solubility Yes Clear_Blockage Attempt to Clear Blockage Column_Blocked->Clear_Blockage

References

Validation & Comparative

Distinguishing Pyrazole Regioisomers: A definitive guide using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of pyrazole derivatives is a critical step. The formation of regioisomers during synthesis is a common challenge, and distinguishing between these closely related compounds is paramount for understanding structure-activity relationships (SAR) and ensuring the efficacy and safety of potential drug candidates. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and definitive solution for this analytical problem.[1]

This guide provides a comprehensive comparison of key 2D NMR techniques—Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY)—for the structural verification of pyrazole regioisomers. Detailed experimental protocols and data presentation are included to assist researchers in implementing these methods.

The Challenge of Pyrazole Regioisomerism

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted or the 1,3,5- and 1,4,5-trisubstituted products. One-dimensional ¹H NMR alone is often insufficient for definitive assignment, as the chemical shifts and coupling constants can be very similar between isomers. 2D NMR techniques, however, provide through-bond and through-space correlation data that can unequivocally resolve these structural ambiguities.

Comparative Analysis of 2D NMR Techniques

A combination of HMBC, HSQC, and NOESY experiments provides a complementary dataset for the complete structural assignment of pyrazole regioisomers.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons.[2] It is the starting point for assigning protonated carbons and identifying the spin systems within the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away.[2][3] These long-range correlations are crucial for piecing together the carbon skeleton and determining the substitution pattern on the pyrazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike HMBC and HSQC, which show through-bond correlations, NOESY reveals through-space proximity of protons.[4][5] This is particularly useful for confirming the relative positions of substituents around the pyrazole ring.

The following table summarizes the key correlations that can be used to distinguish between two common pyrazole regioisomers.

2D NMR Experiment Key Correlation for Regioisomer A (e.g., 1,3,5-trisubstituted) Key Correlation for Regioisomer B (e.g., 1,4,5-trisubstituted) Structural Implication
HMBC The proton on the pyrazole ring (H4) shows a correlation to the carbon of the substituent at position 5 (C-R5).The proton on the pyrazole ring (H3) shows a correlation to the carbon of the substituent at position 4 (C-R4).Differentiates the position of the substituent relative to the pyrazole ring proton.
HMBC The protons of the substituent on the nitrogen at position 1 (N1-R) show a correlation to both C3 and C5 of the pyrazole ring.The protons of the substituent on the nitrogen at position 1 (N1-R) show a correlation to C5 of the pyrazole ring.Confirms the connectivity of the N-substituent to the pyrazole ring carbons.
NOESY The protons of the substituent at position 5 (R5) show a through-space correlation with the proton on the pyrazole ring (H4).The protons of the substituent at position 5 (R5) show no significant through-space correlation with the proton on the pyrazole ring (H3).Provides spatial information to confirm the proximity of substituents.

Experimental Workflow for Regioisomer Differentiation

The process of distinguishing pyrazole regioisomers using 2D NMR can be systematically approached as illustrated in the following workflow diagram.

G Workflow for Pyrazole Regioisomer Differentiation using 2D NMR cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis cluster_4 Structure Elucidation A Dissolve 5-10 mg of pyrazole sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) B Filter the solution into a clean NMR tube A->B C Acquire 1H and 13C{1H} NMR spectra B->C D Acquire 2D HSQC spectrum C->D E Acquire 2D HMBC spectrum C->E F Acquire 2D NOESY spectrum C->F G Process spectra (Fourier transform, phasing, baseline correction) D->G E->G F->G H Assign 1H and 13C chemical shifts using HSQC G->H I Identify key HMBC correlations to establish connectivity H->I J Identify key NOESY correlations to determine spatial proximity I->J K Compare experimental correlations with expected patterns for each regioisomer J->K L Definitive assignment of the correct regioisomeric structure K->L

Caption: A step-by-step workflow for the definitive structural elucidation of pyrazole regioisomers using a combination of 1D and 2D NMR techniques.

Detailed Experimental Protocols

Reproducible and high-quality data are contingent on meticulous experimental execution. The following are generalized protocols for the key 2D NMR experiments.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean vial.[6] The choice of solvent should be based on the sample's solubility and the avoidance of signal overlap with regions of interest.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[6]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition

The following parameters are provided as a general guide and may require optimization based on the specific instrument and sample.

1. Heteronuclear Multiple Bond Correlation (HMBC)

  • Pulse Program: A gradient-enhanced pulse sequence (e.g., hmbcgplpndqf) is recommended to suppress signals from one-bond ¹H-¹³C couplings.

  • Spectral Width (¹H): Set the spectral width to encompass all proton signals, typically 10-12 ppm.

  • Spectral Width (¹³C): Set the spectral width to cover the expected range of carbon signals, usually 0-200 ppm.

  • Number of Scans (ns): 8-16 scans per increment are generally sufficient for samples of this concentration.

  • Number of Increments (ni): 128-256 increments in the indirect dimension (¹³C) provide adequate resolution.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.

  • Long-Range Coupling Constant (J): The experiment is optimized for a long-range coupling constant, typically set to 8 Hz.

2. Heteronuclear Single Quantum Coherence (HSQC)

  • Pulse Program: A gradient-enhanced, sensitivity-enhanced, and multiplicity-edited pulse sequence (e.g., hsqcedetgpsisp2.2) is preferred. This will show CH/CH₃ and CH₂ signals with opposite phases.

  • Spectral Width (¹H): Same as for HMBC.

  • Spectral Width (¹³C): Same as for HMBC.

  • Number of Scans (ns): 2-4 scans per increment are usually adequate.

  • Number of Increments (ni): 128-256 increments.

  • Relaxation Delay (d1): 1-2 seconds.

  • One-Bond Coupling Constant (J): Optimized for an average one-bond ¹H-¹³C coupling constant of 145 Hz.

3. Nuclear Overhauser Effect Spectroscopy (NOESY)

  • Pulse Program: A phase-sensitive gradient-enhanced pulse sequence (e.g., noesygpphpp) is recommended to minimize artifacts.[5]

  • Spectral Width (¹H): Same as for HMBC and HSQC in both dimensions.

  • Number of Scans (ns): 8-16 scans per increment.

  • Number of Increments (ni): 256-512 increments to ensure good resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Mixing Time (d8): This is a critical parameter. For small molecules like pyrazole derivatives, a mixing time of 500-800 ms is a good starting point.[1]

Data Processing
  • Fourier Transformation: Apply a Fourier transform in both dimensions (F2 and F1) to convert the time-domain data (FID) into the frequency domain.

  • Phasing: For phase-sensitive experiments like HSQC and NOESY, manual or automatic phase correction is required for both dimensions. HMBC spectra are typically processed in magnitude mode, which does not require phasing.

  • Baseline Correction: Apply a baseline correction algorithm to both dimensions to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axes using the residual solvent signal or an internal standard (e.g., TMS).

  • Analysis: Analyze the cross-peaks in each spectrum to identify the correlations and piece together the structure of the regioisomer.[7]

By following this comprehensive guide, researchers can confidently and accurately distinguish between pyrazole regioisomers, a crucial step in advancing their chemical and pharmaceutical research.

References

A Comparative Guide to the Structural Validation of 3-Methyl-1-phenyl-1H-pyrazole: X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural elucidation of synthesized chemical compounds is a cornerstone of chemical research and drug development. For novel molecules like 3-Methyl-1-phenyl-1H-pyrazole, a versatile heterocyclic scaffold, unambiguous structural validation is critical to understanding its reactivity, properties, and potential applications. This guide provides a comparative overview of X-ray crystallography as the gold standard for structural determination, alongside complementary spectroscopic and computational techniques.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) provides direct, high-resolution, three-dimensional information about the atomic arrangement in a crystalline solid. It is considered the unequivocal method for determining molecular structure, including precise bond lengths, bond angles, and stereochemistry.

The general procedure for the structural determination of pyrazole derivatives via SC-XRD involves the following key steps:

  • Crystal Growth : High-quality single crystals of the target compound are grown. A common method is the slow evaporation of a saturated solution. For instance, orange-coloured crystal blocks of a 3-methyl-1-phenyl-pyrazol-5-one derivative were obtained through recrystallization from isopropanol.

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head, often using cryoprotective oil.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer (e.g., Bruker D8 Venture or SMART APEX CCD). It is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing : The collected diffraction intensities are processed using software packages like APEX4 and SAINT. Corrections for absorption effects are applied using methods like multi-scan (SADABS).

  • Structure Solution and Refinement : The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using programs like SHELXL. This process refines the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.

G Figure 1. Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_validation Final Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Mount Crystal on Diffractometer Crystal_Growth->Mounting Xray_Irradiation X-ray Irradiation and Data Collection Mounting->Xray_Irradiation Data_Reduction Data Processing (Integration, Scaling, Absorption Correction) Xray_Irradiation->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation Validation and Analysis (CIF File Generation) Structure_Refinement->Validation Final_Structure 3D Molecular Structure (Bond Lengths, Angles) Validation->Final_Structure

Figure 1. Experimental Workflow for Single-Crystal X-ray Diffraction

Alternative and Complementary Validation Methods

While SC-XRD is definitive, it requires a high-quality single crystal, which may not always be obtainable. Furthermore, other techniques provide valuable information about the compound in different states (e.g., in solution) and are essential for a comprehensive characterization.

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • ¹H NMR : Reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, one would expect characteristic signals for the methyl group, the pyrazole ring protons, and the phenyl ring protons.

  • ¹³C NMR : Shows the number of unique carbon environments in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : Place the tube in an NMR spectrometer (e.g., 300 or 400 MHz). Acquire ¹H and ¹³C spectra. Further 2D experiments like COSY and HMBC can be performed to establish proton-proton and proton-carbon connectivities, respectively.

  • Data Analysis : Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (Hz).

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. The method depends on the ionization technique (e.g., direct infusion for Electrospray Ionization - ESI, or on a probe for Electron Ionization - EI).

  • Ionization : The sample is ionized (e.g., ESI, EI). EI is a common technique that provides a characteristic fragmentation pattern.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection : The abundance of each ion is measured, generating a mass spectrum.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and validation tool.[1] It can be used to:

  • Optimize the molecular geometry to predict bond lengths and angles.

  • Calculate theoretical NMR chemical shifts, which can be compared with experimental data for structure confirmation.[2]

  • Predict vibrational frequencies to aid in the interpretation of infrared (IR) spectra.

Protocol: DFT Calculation

  • Structure Input : Build the proposed 3D structure of this compound using molecular modeling software.

  • Calculation Setup : Choose a theoretical level (e.g., B3LYP functional) and a basis set (e.g., 6-311++G(d,p)) in a computational chemistry package (e.g., Gaussian).

  • Job Submission : Run a geometry optimization calculation, followed by frequency and NMR shielding calculations.

  • Analysis : Compare the calculated structural parameters and NMR chemical shifts with experimental values.

Comparative Data Summary

The table below summarizes the type of quantitative data obtained from each method for derivatives of this compound, illustrating how these techniques provide complementary information for robust structural validation.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry Computational (DFT)
Molecular Formula Inferred from solved structureInferred from ¹H, ¹³C, and MS dataC₁₀H₁₀N₂ (from HRMS)Pre-defined for calculation
Molecular Weight Calculated from formula (e.g., 158.20 g/mol )Not directly measuredObserved m/z of molecular ion (e.g., 158.0)[3]Calculated from formula
3D Geometry Directly Measured Inferred from NOE experimentsInferred from fragmentationDirectly Calculated
Bond Lengths (Å) High precision (e.g., ±0.002 Å)Not MeasuredNot MeasuredPredicted values
**Bond Angles (°) **High precision (e.g., ±0.1°)Not MeasuredNot MeasuredPredicted values
Unit Cell (Å, °) a, b, c, α, β, γNot ApplicableNot ApplicableNot Applicable
¹H Chemical Shifts (ppm) Not ApplicableMeasured in solution (e.g., Phenyl-H: ~7.2-7.8, Pyrazole-H: ~6.2, Methyl-H: ~2.4)[3]Not ApplicableCalculated shieldings
¹³C Chemical Shifts (ppm) Not ApplicableMeasured in solutionNot ApplicableCalculated shieldings
Connectivity Directly observedDetermined by 2D NMR (COSY, HMBC)Inferred from fragmentationPre-defined input structure

Logical Workflow for Structural Elucidation

The validation of a molecular structure is not a linear process but rather an integrated approach where different techniques inform and corroborate one another. X-ray crystallography provides the ultimate proof of structure, but its findings are supported and contextualized by spectroscopic and computational data.

G Figure 2. Integrated Workflow for Molecular Structure Validation cluster_spectroscopy Initial Spectroscopic Analysis cluster_validation Definitive & Corroborative Validation Synthesis Synthesis & Purification of Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Hypothesis Propose Putative Structure NMR->Hypothesis Computational Computational Chemistry (DFT Calculations) NMR->Computational MS->Hypothesis FTIR->Hypothesis XRD X-ray Crystallography (If crystal available) Hypothesis->XRD Hypothesis->Computational Confirmation Confirmed Molecular Structure Hypothesis->Confirmation Corroboration XRD->Confirmation Computational->Confirmation

Figure 2. Integrated Workflow for Molecular Structure Validation

Conclusion

For the structural validation of this compound, X-ray crystallography stands as the most definitive technique, providing an unambiguous 3D map of the molecule. However, a comprehensive and robust validation strategy relies on an orthogonal approach. NMR spectroscopy confirms the molecular framework in solution, mass spectrometry verifies the molecular weight and formula, and computational methods provide theoretical data that corroborates experimental findings. Together, these methods provide the rigorous and multifaceted evidence required by researchers, scientists, and drug development professionals.

References

A Comparative Guide to Pyrazole Synthesis: Knorr's Method vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds. The selection of an appropriate synthetic strategy is therefore a critical decision that influences the efficiency, yield, and accessibility of target molecules. This guide presents an objective comparison of the classical Knorr pyrazole synthesis with other prominent methods, providing supporting data and detailed experimental protocols to inform synthetic planning.

At a Glance: A Comparative Overview of Pyrazole Synthesis Methods

The construction of the pyrazole ring can be achieved through several robust strategies. The traditional Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used and reliable method.[1][2] Other significant approaches include the reaction of α,β-unsaturated carbonyl compounds with hydrazines, 1,3-dipolar cycloadditions, and modern multicomponent reactions (MCRs). Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and control over regioselectivity.

Synthesis MethodTypical Starting MaterialsTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compounds, HydrazinesAcid or base catalysis, often requires heating (reflux)Good to excellent (often >75%)Readily available starting materials, simple procedure.[2]Potential for regioisomer formation with unsymmetrical dicarbonyls.[3][4]
From α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyls (e.g., chalcones), HydrazinesOften a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times.[2]Moderate to good (60-90%)Access to a wide variety of substituted pyrazoles.[2]May require an additional oxidation step and longer reaction times.[1][2]
1,3-Dipolar Cycloaddition 1,3-Dipoles (e.g., nitrile imines from hydrazonyl chlorides), Dipolarophiles (e.g., alkynes)Often proceeds at room temperature, can be base-mediated.[2][5]Good to excellent (up to 95%)High regioselectivity, mild reaction conditions.[2][5]May require in-situ generation of the 1,3-dipole; some diazo precursors can be explosive.[1][6]
Multicomponent Reactions (MCRs) Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine)Often one-pot, can be catalyzed by acids, bases, or metals.[2][7]Good to excellent (often >80%)High efficiency, molecular diversity, operational simplicity.[2][8]Optimization of reaction conditions for multiple components can be complex.[7]

Experimental Protocols

The following protocols provide detailed methodologies for key pyrazole synthesis methods. These are intended as representative examples and may require optimization for different substrates.

Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from ethyl acetoacetate and phenylhydrazine.[2]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottomed flask, carefully add the ethyl acetoacetate followed by the phenylhydrazine. Caution: This addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.

  • Transfer the syrup to a beaker and cool it in an ice-water bath.

  • Add approximately 2 mL of diethyl ether and stir vigorously to induce crystallization. Continue adding diethyl ether in 2 mL portions until precipitation is complete.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis from an α,β-Unsaturated Carbonyl (Chalcone)

This protocol describes the synthesis of a pyrazoline from a chalcone and hydrazine hydrate, which can then be oxidized to the corresponding pyrazole.[2]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

  • Saturated sodium carbonate solution

Procedure:

  • In a sealed tube, combine the chalcone and hydrazine hydrate in glacial acetic acid.

  • Heat the mixture under reflux in an oil bath for approximately 6.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Carefully neutralize the mixture with a saturated sodium carbonate solution until the acetic acid is consumed and the product precipitates.

  • Collect the precipitated pyrazoline by vacuum filtration.

Protocol 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

This protocol outlines the synthesis of a tetrasubstituted pyrazole via the Huisgen 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonyl chloride) with an alkyne surrogate.[5]

Materials:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonyl chloride (3 mmol)

  • Triethylamine (3.3 mmol)

  • Dry chloroform or dichloromethane (10 mL)

Procedure:

  • In a dry reaction vessel, dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane.

  • Add triethylamine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 4: Three-Component Synthesis of a Pyrazole Derivative

This protocol provides a general procedure for the one-pot synthesis of a pyrazole derivative using a multicomponent reaction strategy.[2]

Materials:

  • Enaminone

  • Benzaldehyde

  • Hydrazine-HCl

  • Ammonium acetate (catalytic amount)

  • Water

Procedure:

  • In a suitable reaction vessel, combine the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.

  • Stir the reaction mixture. Heating under reflux for about an hour may be required.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.

Knorr_Synthesis cluster_knorr Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole AlphaBeta_Unsaturated_Synthesis cluster_alphabeta Synthesis from α,β-Unsaturated Carbonyls α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl Pyrazoline Intermediate Pyrazoline Intermediate α,β-Unsaturated Carbonyl->Pyrazoline Intermediate Hydrazine Hydrazine Hydrazine->Pyrazoline Intermediate Oxidation Oxidation Pyrazoline Intermediate->Oxidation Pyrazole Pyrazole Oxidation->Pyrazole Dipolar_Cycloaddition cluster_dipolar 1,3-Dipolar Cycloaddition 1,3-Dipole 1,3-Dipole Cycloaddition Cycloaddition 1,3-Dipole->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Pyrazoline Intermediate Pyrazoline Intermediate Cycloaddition->Pyrazoline Intermediate Aromatization Aromatization Pyrazoline Intermediate->Aromatization Pyrazole Pyrazole Aromatization->Pyrazole MCR_Synthesis cluster_mcr Multicomponent Reaction Component A Component A One-Pot Reaction One-Pot Reaction Component A->One-Pot Reaction Component B Component B Component B->One-Pot Reaction Component C Component C Component C->One-Pot Reaction Pyrazole Pyrazole One-Pot Reaction->Pyrazole

References

A Comparative Guide to Pyrazole Synthesis: Unveiling the Advantages of 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical endeavor. This five-membered aromatic heterocycle is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. While several synthetic routes to pyrazoles exist, the 1,3-dipolar cycloaddition reaction has emerged as a particularly powerful and versatile strategy. This guide provides an objective, data-driven comparison of 1,3-dipolar cycloaddition with other prominent methods for pyrazole synthesis, offering insights into its distinct advantages.

This comparison guide delves into four key methodologies for pyrazole synthesis:

  • 1,3-Dipolar Cycloaddition: A powerful method involving the reaction of a 1,3-dipole (like a nitrile imine) with a dipolarophile (such as an alkyne).

  • Knorr Pyrazole Synthesis: A classic and widely used method based on the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]

  • Synthesis from α,β-Unsaturated Carbonyls: A route that typically involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines, often proceeding through a pyrazoline intermediate.[3][4]

  • Multicomponent Reactions (MCRs): Efficient one-pot reactions where three or more reactants combine to form the pyrazole ring, offering high atom economy and diversity.[5][6]

At a Glance: Key Advantages of 1,3-Dipolar Cycloaddition

The primary advantages of employing 1,3-dipolar cycloaddition for pyrazole synthesis lie in its high regioselectivity, mild reaction conditions, and broad substrate scope . Unlike the Knorr synthesis, which can yield regioisomeric mixtures with unsymmetrical dicarbonyls, 1,3-dipolar cycloaddition often provides a single, predictable regioisomer.[1][7] This high degree of control is crucial in the synthesis of complex pharmaceutical intermediates where specific substitution patterns are required. Furthermore, these reactions can frequently be conducted at room temperature, avoiding the harsh heating often necessary for other methods.[8]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of each synthetic method.

Table 1: Comparison of Reaction Conditions and Yields for Pyrazole Synthesis

Synthesis MethodTypical ReactantsTypical ConditionsYield (%)Key AdvantagesKey Disadvantages
1,3-Dipolar Cycloaddition Nitrile imine, Alkyne/Alkyne surrogateOften room temperature, can be base-mediated.[8]Up to 95%[9]High regioselectivity, mild conditions.[1]May require in-situ generation of the 1,3-dipole.[1]
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, often requires heating (reflux).[2]Good to excellent (often >75%)[1]Readily available starting materials, simple procedure.[1]Potential for regioisomer formation with unsymmetrical dicarbonyls.[1]
From α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyl, HydrazineOften a two-step process (pyrazoline formation then oxidation), can require reflux.[3]Moderate to good (60-90%)[3]Access to a wide variety of substituted pyrazoles.[10]May require an additional oxidation step, longer reaction times.[1]
Multicomponent Reactions (MCRs) Aldehyde, β-ketoester, hydrazine, etc.Often one-pot, can be catalyzed by acids, bases, or metals.[5]Good to excellent (up to 95%)High efficiency and molecular diversity in a single step.[5]Optimization can be complex, potential for side reactions.

Table 2: Regioselectivity Comparison in Pyrazole Synthesis

MethodUnsymmetrical Substrate ExampleRegioisomeric RatioReference
1,3-Dipolar Cycloaddition Nitrile imine with a trisubstituted bromoalkeneComplete regioselectivity[8]
Knorr Pyrazole Synthesis 4,4,4-trifluoro-1-arylbutan-1,3-dione with arylhydrazine98:2 (in N,N-dimethylacetamide) vs. equimolar (in ethanol)[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate experimental design and execution.

Protocol 1: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

This protocol describes the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne surrogate.[8]

  • Reactants:

    • α-Bromocinnamaldehyde (1.0 eq)

    • Hydrazonyl chloride (1.0 eq)

    • Triethylamine (1.1 eq)

  • Solvent: Dry chloroform or dichloromethane

  • Procedure:

    • Dissolve α-bromocinnamaldehyde and the corresponding hydrazonyl chloride in the chosen dry solvent.

    • Add triethylamine to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 7-10 hours), evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired pyrazole.

Protocol 2: Knorr Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazolone, a derivative of pyrazole, from a β-ketoester and a hydrazine.[11]

  • Reactants:

    • Ethyl benzoylacetate (1.0 eq)

    • Hydrazine hydrate (2.0 eq)

  • Solvent & Catalyst: 1-Propanol, Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a suitable flask, mix ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and a few drops of glacial acetic acid.

    • Heat the mixture with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction by TLC.

    • Once the ketoester is consumed, add water to the hot reaction mixture with stirring.

    • Allow the mixture to cool slowly to facilitate precipitation.

    • Collect the product by vacuum filtration and wash with water.

Protocol 3: Pyrazole Synthesis from an α,β-Unsaturated Carbonyl

This protocol describes a typical procedure for the synthesis of pyrazolines from chalcones, which can then be oxidized to pyrazoles.

  • Reactants:

    • Chalcone (1.0 eq)

    • Hydrazine hydrate (2.0 eq)

  • Solvent: Ethanol or Acetic Acid

  • Procedure:

    • Dissolve the chalcone in the chosen solvent.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated pyrazoline by filtration.

    • The isolated pyrazoline may then be oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., bromine, air).

Protocol 4: Multicomponent Synthesis of Pyrazoles

This protocol details a three-component reaction for the synthesis of 1H-pyrazole derivatives in water.[5]

  • Reactants:

    • Enaminone (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Hydrazine hydrochloride (1.0 eq)

  • Solvent & Catalyst: Water, Ammonium acetate (catalytic amount)

  • Procedure:

    • To a stirred suspension of hydrazine hydrochloride in water, add ammonium acetate, the enaminone, and benzaldehyde.

    • Heat the reaction mixture at reflux for 1 hour.

    • Cool the mixture to room temperature.

    • Collect the precipitated product by filtration and recrystallize from ethanol.

Visualization of Synthetic Strategies

The choice of a synthetic method is often guided by factors such as desired substitution pattern, availability of starting materials, and the importance of regiochemical control. The following diagram illustrates a decision-making workflow for selecting an appropriate pyrazole synthesis method.

G start Start: Desired Pyrazole Target regio_q Is strict regiochemical control critical? start->regio_q dipolar 1,3-Dipolar Cycloaddition regio_q->dipolar Yes complexity_q Is the target highly substituted and requires rapid diversification? regio_q->complexity_q No end Synthesize Pyrazole dipolar->end mcr Multicomponent Reaction (MCR) complexity_q->mcr Yes starting_material_q Are 1,3-dicarbonyls or α,β-unsaturated carbonyls readily available? complexity_q->starting_material_q No mcr->end knorr Knorr Synthesis starting_material_q->knorr 1,3-Dicarbonyl ab_unsat From α,β-Unsaturated Carbonyls starting_material_q->ab_unsat α,β-Unsaturated Carbonyl knorr->end ab_unsat->end

Caption: Decision workflow for pyrazole synthesis.

Conclusion

While traditional methods like the Knorr synthesis remain valuable for their simplicity and the use of readily available starting materials, 1,3-dipolar cycloaddition offers significant advantages, particularly for the synthesis of complex, highly substituted pyrazoles where regiochemical purity is paramount.[1] Its mild reaction conditions and high yields make it an attractive and powerful tool for researchers in drug discovery and development. For rapid library synthesis and the generation of molecular diversity, multicomponent reactions present an efficient alternative. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired level of synthetic control.

References

Unveiling the Biological Potential: A Comparative Analysis of 3-Methyl-1-phenyl-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 3-Methyl-1-phenyl-1H-pyrazole and its structurally related analogs, supported by experimental data and detailed methodologies.

The core structure of this compound has been the subject of extensive research, leading to the synthesis of numerous derivatives with a wide spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The introduction of various substituents on the pyrazole and phenyl rings allows for the fine-tuning of their biological effects, highlighting the importance of structure-activity relationship (SAR) studies in this class of compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of this compound analogs across different therapeutic areas.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[1] One of the crucial pathways implicated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in immunity, hematopoiesis, and cell growth.[2] Dysregulation of this pathway is linked to various cancers.[2]

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
3f JAK1, JAK2, JAK3 InhibitorPC-3, HEL, K562, MCF-7, MOLT4Prostate, Erythroleukemia, Myelogenous Leukemia, Breast, T-cell Leukemia3.4 nM (JAK1), 2.2 nM (JAK2), 3.5 nM (JAK3)[2]
11b JAKs InhibitorHEL, K562Erythroleukemia, Myelogenous Leukemia0.35 µM (HEL), 0.37 µM (K562)[2]
6c Tubulin Polymerization InhibitorSK-MEL-28Melanoma3.46 µM[3]
Compound IV Tubulin Polymerization InhibitorFour cancer cell lines-Average 3.0 µM[3]
L2 Cytotoxic AgentCFPAC-1Pancreatic Cancer61.7 ± 4.9 µM[4]
L3 Cytotoxic AgentMCF-7Breast Cancer81.48 ± 0.89 µM[4]
Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5]

CompoundTarget/ClassAssayInhibition/ActivityReference
3,5-diarylpyrazoles COX-2 InhibitorIn vitro COX-2 inhibitionIC50 = 0.01 μM[5]
pyrazole-thiazole hybrid Dual COX-2/5-LOX InhibitorIn vitro inhibitionIC50 = 0.03 μM (COX-2), 0.12 μM (5-LOX)[5]
3-(trifluoromethyl)-5-arylpyrazole COX-2 InhibitorIn vitro COX-1/COX-2 inhibitionIC50 = 0.02 μM (COX-2), 4.5 μM (COX-1)[5]
Various Pyrazoles Anti-inflammatoryCarrageenan-induced paw edema65–80% edema reduction at 10 mg/kg[5]
Compound 2g Lipoxygenase InhibitorIn vitro LOX inhibitionIC50 = 80 µM[6]
Antimicrobial Activity

The pyrazole nucleus is a constituent of several compounds exhibiting potent antimicrobial and antifungal activities.[7][8]

CompoundOrganismActivityReference
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide derivatives Various bacteria and fungiScreened for antimicrobial activities[7]
4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole derivatives Various bacteria and fungiEvaluated for antimicrobial activity[9]
Hydrazones 21a–c and 22 Various bacteria and fungiRemarkable antibacterial and antifungal activities[10]
Compound 21a Various bacteria and fungiMIC values of 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal)[10]
Anticonvulsant Activity

Certain analogs of this compound have been synthesized and evaluated for their anticonvulsant effects.[11][12]

Compound SeriesModelActivityReference
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides Maximal electroshock seizure (MES) & subcutaneous pentylenetetrazol (scPTZ)Protection from seizures at 30, 100, and 300 mg/kg[11]
Substituted pyrazoles (e.g., 7h) MES & scPTZSignificant anticonvulsive activity[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.[13]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[13]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[5]

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Maximal Electroshock Seizure (MES) Test in Mice

This is a common preclinical model to screen for anticonvulsant activity.

  • Animal Preparation: Mice are used for the study. The test compounds are administered intraperitoneally at various doses.[11][12]

  • Electroshock Application: After a specific time (e.g., 30 minutes), a maximal electrical stimulus is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered as a measure of anticonvulsant activity. The dose that protects 50% of the animals (ED50) can be calculated.

Visualizing the Mechanisms

Diagrams of key signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT (inactive) JAK->STAT 4. STAT Phosphorylation STAT_P STAT-P (active) STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibition Gene Gene Transcription DNA->Gene 7. Gene Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with Pyrazole Analogs seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

References

A Comparative Guide to Catalysts for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of pyrazole derivatives is therefore a critical endeavor in drug discovery and development. The choice of catalyst is paramount in optimizing reaction outcomes, including yield, reaction time, and adherence to green chemistry principles. This guide provides an objective comparison of various catalysts for pyrazole synthesis, supported by experimental data, to inform synthetic strategy.

Performance Comparison of Catalysts

The selection of a catalyst significantly impacts the efficiency of pyrazole synthesis. The following tables summarize quantitative data for different catalytic systems, focusing on the classical Knorr pyrazole synthesis and modern multicomponent reactions (MCRs).

Knorr Pyrazole Synthesis & Related Condensations

The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental method for accessing the pyrazole core. Various catalysts have been employed to improve the efficiency and environmental footprint of this reaction.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Homogeneous Catalysts
Glacial Acetic AcidAcetylacetone, Hydrazine HydrateWater< 503 hours> 90[1]
Hydrazine Sulfate / NaOHAcetylacetone, Hydrazine Sulfate10% Aqueous NaOH151.5 hours77-81[1]
Ammonium ChlorideAcetylacetone, HydrazineEthanolReflux--[2]
Heterogeneous Catalysts
Amberlyst-70Acetylacetone, PhenylhydrazineWaterRoom Temp.15 min94[3]
Nano-ZnOEthyl Acetoacetate, Phenylhydrazine---95[4][5][6]
Solvent-Free
Carbazic AcidAcetylacetone, Hydrazinium CarboxylateNeat700.3 hours99[1]
Multicomponent Synthesis of Pyranopyrazoles

Multicomponent reactions (MCRs) offer a highly efficient route to complex pyrazole-fused heterocycles, such as pyranopyrazoles, in a single synthetic operation. These reactions are often promoted by a variety of catalysts.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Nanocatalysts
Fe₃O₄@CoFe-LDHAldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateEthanol7030 minup to 91[7][8]
Ag/La-ZnOAryl Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateSolvent-free (grinding)Room Temp.10-25 minHigh[9]
ZnFe₂O₄ NPs (8 mol%)Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateNeat809-19 min87-92[10]
Green Catalysts
Natural Asphalt Oxide-grafted Carboxylic AcidAldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateWater-20-50 min90-97[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the Knorr pyrazole synthesis and a multicomponent synthesis of pyranopyrazoles.

Protocol 1: Knorr Pyrazole Synthesis using Glacial Acetic Acid

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine, a variation of the Knorr synthesis.[12]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12][13]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[12][13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[12][13]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[12][13]

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[13]

Protocol 2: Multicomponent Synthesis of Pyranopyrazoles using a Nanocatalyst

This protocol describes a one-pot, four-component synthesis of pyranopyrazole derivatives catalyzed by Ag/La-ZnO core–shell nanoparticles under solvent-free conditions.[9]

Materials:

  • Aryl aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Malononitrile (1 mmol)

  • Ag/La-ZnO nanoparticles (catalyst)

Procedure:

  • In a mortar, combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and a catalytic amount of Ag/La-ZnO nanoparticles.

  • Grind the mixture using a pestle for 10–25 minutes at ambient room temperature.[9]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (60:40).[9]

  • Upon completion, allow the mixture to cool to room temperature.

  • Separate the nanocatalyst by gravity filtration.[9]

  • Recrystallize the crude pyrazole product from the filtrate using hot ethanol to afford the pure compound.[9]

Visualizing Synthetic Pathways

Diagrams illustrating reaction mechanisms and experimental workflows can provide a clear and concise understanding of the synthetic processes.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclic Intermediate Pyrazole Pyrazole Dehydration->Pyrazole - H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.[13]

MCR_Workflow start Start reactants Combine Aldehyde, Malononitrile, β-Ketoester, Hydrazine, and Catalyst start->reactants reaction Stir/Grind at Specified Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up (Filtration, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification product Pyranopyrazole Product purification->product end End product->end

Caption: A typical experimental workflow for the multicomponent synthesis of pyranopyrazoles.

References

Confirming the Molecular Weight of Pyrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the molecular weight of newly synthesized pyrazole derivatives is a critical step in compound verification and characterization. Mass spectrometry stands as the gold standard for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of various mass spectrometry-based methods for confirming the molecular weight of pyrazole derivatives, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing pyrazole derivatives depends on several factors, including the analyte's physicochemical properties (volatility, thermal stability, polarity), the complexity of the sample matrix, and the desired level of quantitative accuracy. The following table summarizes the performance of commonly used ionization and separation techniques.

TechniqueIonization MethodKey AdvantagesKey LimitationsTypical Adducts/Ions ObservedMass Accuracy
Gas Chromatography-Mass Spectrometry (GC-MS) Electron Ionization (EI)Excellent for volatile and thermally stable pyrazoles; provides detailed structural information through fragmentation.[1]Not suitable for non-volatile or thermally labile derivatives; extensive fragmentation can sometimes lead to the absence of a clear molecular ion peak.[1]Molecular ion (M⁺•), characteristic fragments (e.g., loss of HCN, N₂).[1][2]Low Resolution
Liquid Chromatography-Mass Spectrometry (LC-MS) Electrospray Ionization (ESI)Broad applicability to a wide range of pyrazole derivatives, including polar and non-volatile compounds; soft ionization preserves the molecular ion.Susceptible to ion suppression from matrix components; may require careful optimization of solvent systems.Protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), or deprotonated molecule ([M-H]⁻).High or Low Resolution
Atmospheric Pressure Chemical Ionization (APCI)Suitable for less polar and more volatile pyrazoles that are not efficiently ionized by ESI.[3]Can be thermally harsh, potentially causing degradation of labile compounds.Primarily protonated molecules ([M+H]⁺).[3]High or Low Resolution
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MALDIHigh throughput and tolerance to salts and buffers; suitable for a wide range of molecular weights.[4]Co-crystallization with the matrix can be challenging for some small molecules; quantitative analysis can be less precise than LC-MS.[4]Primarily singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[4]High Resolution
High-Resolution Mass Spectrometry (HRMS) ESI, APCI, MALDIProvides highly accurate mass measurements (typically <5 ppm error), enabling unambiguous determination of elemental composition.[5][6]Higher instrument cost and complexity.Same as the corresponding ionization technique.<5 ppm

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of pyrazole derivatives using various mass spectrometry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable pyrazole derivatives.

1. Sample Preparation:

  • Dissolve the pyrazole derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatize polar functional groups (e.g., -NH, -OH) to increase volatility.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the molecular ion peak (M⁺•).

  • Analyze the fragmentation pattern to confirm the structure. Common fragmentations for pyrazoles include the loss of HCN and N₂.[1][2]

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

This is a versatile method for a wide range of pyrazole derivatives.

1. Sample Preparation:

  • Dissolve the pyrazole derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrument Parameters:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 100-1000.

3. Data Analysis:

  • Identify the protonated molecule ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺).

  • For high-resolution instruments, calculate the elemental composition from the accurate mass measurement.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

The following provides an example of data obtained from HRMS analysis of a pyrazole derivative.

Table 1: Example of High-Resolution Mass Spectrometry Data for a Pyrazole Derivative

CompoundMolecular FormulaCalculated Monoisotopic Mass (m/z)Measured Monoisotopic Mass (m/z)Mass Error (ppm)
3,5-dimethyl-1H-pyrazoleC₅H₈N₂97.0766 ([M+H]⁺)97.0759 ([M+H]⁺)-7.2

Data adapted from a study on pyrazole-based compounds.

Experimental Workflow and Logical Relationships

The general workflow for confirming the molecular weight of pyrazole derivatives using mass spectrometry involves several key stages, from sample preparation to final data interpretation. The logical relationship between these stages is crucial for obtaining accurate and reliable results.

Mass_Spectrometry_Workflow Workflow for Molecular Weight Confirmation of Pyrazole Derivatives dissolution Dissolution in Appropriate Solvent derivatization Derivatization (if necessary for GC-MS) dissolution->derivatization Optional filtration Filtration dissolution->filtration derivatization->filtration introduction Sample Introduction (GC or LC) filtration->introduction ionization Ionization (EI, ESI, APCI, MALDI) introduction->ionization mass_analyzer Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analyzer detection Ion Detection mass_analyzer->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum peak_identification Identify Molecular Ion Peak ([M+H]⁺, M⁺•) mass_spectrum->peak_identification accurate_mass Accurate Mass Measurement (HRMS) peak_identification->accurate_mass fragmentation_analysis Fragmentation Pattern Analysis (for EI) peak_identification->fragmentation_analysis EI-MS confirmation Confirm Molecular Weight and Structure peak_identification->confirmation elemental_composition Determine Elemental Composition accurate_mass->elemental_composition elemental_composition->confirmation fragmentation_analysis->confirmation

Caption: General workflow for the mass spectrometry analysis of pyrazole derivatives.

Alternative and Complementary Techniques

While mass spectrometry is the primary tool for molecular weight determination, other analytical techniques provide complementary structural information that, when used in conjunction with MS, offer a comprehensive characterization of pyrazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms within the molecule, confirming the carbon-hydrogen framework.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure, confirming not only the molecular weight but also the precise spatial arrangement of atoms.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a compound, which can be used to corroborate the molecular formula determined by HRMS.

By integrating data from these orthogonal techniques, researchers can achieve a high level of confidence in the structural elucidation and molecular weight confirmation of novel pyrazole derivatives, a crucial step in the journey from discovery to application.

References

A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, renowned for its presence in numerous compounds with significant anti-inflammatory properties.[1][2] The therapeutic efficacy of these derivatives is primarily attributed to their ability to modulate key inflammatory pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide provides an objective comparison of the anti-inflammatory performance of various pyrazole derivatives, supported by experimental data, detailed methodologies, and visualizations of the underlying biological mechanisms.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is typically evaluated through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize quantitative data for a selection of pyrazole derivatives, allowing for a direct comparison of their potency and selectivity.

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while a higher COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) suggests a potentially better safety profile with reduced gastrointestinal side effects.[2]

Compound/DerivativeClassTargetIC50 (µM)COX-2 Selectivity IndexReference
Celecoxib DiarylpyrazoleCOX-20.04>30[Celecoxib DrugBank]
SC-558 DiarylpyrazoleCOX-20.0091000[SC-558 Product Page]
Phenylbutazone PyrazolidinedioneCOX-1/COX-24.3 (COX-1), 2.3 (COX-2)0.53[Phenylbutazone DrugBank]
Compound 6b Pyrazole-substituted heterocycle---[3]
Compound 7b Pyrazole-substituted heterocycle---[3]
Compound 9b Pyrazole-substituted heterocycle---[3]
Pyrazole-thiazole hybrid HybridCOX-2/5-LOX0.03 (COX-2), 0.12 (5-LOX)-[1]
3,5-diarylpyrazoles DiarylpyrazoleCOX-20.01-[1]
Pyrazolo-pyrimidine HybridCOX-20.015-[1]
Compound 5f Pyrazole-pyridazine hybridCOX-21.509.56[4]
Compound 6f Pyrazole-pyridazine hybridCOX-21.158.31[4]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard acute inflammation assay in rodents. The percentage of edema inhibition reflects the compound's ability to reduce inflammation in a living organism.

Compound/DerivativeDose% Inhibition of EdemaReference Standard (% Inhibition)Reference
Compound 6b -89.57%Indomethacin (72.99%), Celecoxib (83.76%)[3]
Compound 2a -84.39%Indomethacin (72.99%), Celecoxib (83.76%)[3]
Compound 7b -86.37%Indomethacin (72.99%), Celecoxib (83.76%)[3]
Compound 9b -85.23%Indomethacin (72.99%), Celecoxib (83.76%)[3]
Pyrazole-thiazole hybrid -75%-[1]
Various Pyrazoles 10 mg/kg65-80%Indomethacin (55%)[1]
Compound N7 --Relative to Celecoxib: 1.13[5]
Compound N9 --Relative to Celecoxib: 1.08 (after 1h)[5]

Key Signaling Pathways in Inflammation

The anti-inflammatory action of pyrazole derivatives is centered on the modulation of key signaling cascades. The following diagrams illustrate the primary pathways targeted by these compounds.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins (Inflammation, Pain, Fever) cox->prostaglandins produce leukotrienes Leukotrienes (Bronchoconstriction, Inflammation) lox->leukotrienes produce pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox inhibit

Arachidonic Acid Cascade and Pyrazole Inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases nucleus Nucleus NFkB_active->nucleus gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, Cytokines) nucleus->gene_transcription induces pyrazole Some Pyrazole Derivatives pyrazole->IKK may inhibit

NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The inhibition is determined by measuring the reduction in the production of prostaglandin E2 (PGE2) from the arachidonic acid substrate.

Procedure:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer.

  • Compound Incubation: The test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped by adding a quenching agent (e.g., hydrochloric acid).

  • Quantification: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the acute anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling (edema) induced by the injection of carrageenan, an inflammatory agent.

Procedure:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: The test pyrazole derivatives, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Experimental_Workflow cluster_in_vitro In Vitro: COX Inhibition Assay cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema iv_start Prepare Enzyme (COX-1 & COX-2) iv_incubate Pre-incubate Enzyme with Pyrazole Derivative iv_start->iv_incubate iv_react Add Arachidonic Acid (Initiate Reaction) iv_incubate->iv_react iv_stop Stop Reaction iv_react->iv_stop iv_quantify Quantify PGE2 (e.g., EIA) iv_stop->iv_quantify iv_analyze Calculate IC50 iv_quantify->iv_analyze vivo_start Administer Pyrazole Derivative to Rats vivo_induce Inject Carrageenan into Paw vivo_start->vivo_induce vivo_measure Measure Paw Volume (0-4 hours) vivo_induce->vivo_measure vivo_analyze Calculate % Edema Inhibition vivo_measure->vivo_analyze

General Experimental Workflow.

Conclusion

This comparative guide highlights the significant anti-inflammatory potential of pyrazole derivatives. The presented data demonstrates a range of activities, from potent and selective COX-2 inhibitors to dual COX/5-LOX inhibitors, with substantial efficacy in both in vitro and in vivo models. The structure-activity relationships within the pyrazole class allow for fine-tuning of potency and selectivity, offering a promising avenue for the development of novel anti-inflammatory agents with improved therapeutic profiles. The detailed experimental protocols and pathway diagrams provided serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Spectroscopic Showdown: Differentiating 3-Methyl-1-phenyl-1H-pyrazole from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a detailed spectroscopic comparison of 3-methyl-1-phenyl-1H-pyrazole and its key isomers, 5-methyl-1-phenyl-1H-pyrazole and 4-methyl-1-phenyl-1H-pyrazole. By leveraging nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we can effectively distinguish these closely related molecules. This report presents a summary of experimental data, detailed methodologies for these crucial analytical techniques, and a visual workflow to guide the comparative analysis.

The position of the methyl group on the pyrazole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these isomers. Understanding these subtle differences is paramount for unambiguous identification in synthesis, quality control, and metabolic studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The data highlights the distinct shifts and patterns that enable their differentiation.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compoundδ (ppm) - Pyrazole-Hδ (ppm) - Phenyl-Hδ (ppm) - Methyl-H
This compound 6.23 (d, 1H, H-4), 7.79 (d, 1H, H-5)7.23-7.64 (m, 5H)2.37 (s, 3H)
5-Methyl-1-phenyl-1H-pyrazole 6.10 (d, 1H, H-4), 7.55 (d, 1H, H-3)7.20-7.50 (m, 5H)2.30 (s, 3H)
4-Methyl-1-phenyl-1H-pyrazole 7.50 (s, 1H, H-3), 7.65 (s, 1H, H-5)7.18-7.45 (m, 5H)2.15 (s, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compoundδ (ppm) - Pyrazole Carbonsδ (ppm) - Phenyl Carbonsδ (ppm) - Methyl Carbon
This compound 107.5 (C-4), 128.8 (C-5), 151.0 (C-3)119.0, 126.5, 129.2, 139.813.5
5-Methyl-1-phenyl-1H-pyrazole 106.4 (C-4), 140.2 (C-3), 141.5 (C-5)124.0, 126.4, 128.3, 139.411.8
4-Methyl-1-phenyl-1H-pyrazole 118.5 (C-4), 129.0 (C-5), 138.6 (C-3)125.5, 129.0, 132.3, 135.98.1

Table 3: Infrared (IR) Spectral Data (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound ~3060 (Ar C-H), ~2925 (Alkyl C-H), ~1598 (C=N), ~1505 (C=C)
5-Methyl-1-phenyl-1H-pyrazole ~3055 (Ar C-H), ~2920 (Alkyl C-H), ~1600 (C=N), ~1510 (C=C)
4-Methyl-1-phenyl-1H-pyrazole ~3065 (Ar C-H), ~2920 (Alkyl C-H), ~1605 (C=N), ~1515 (C=C)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 158 [M]⁺157, 130, 115, 91, 77
5-Methyl-1-phenyl-1H-pyrazole 158 [M]⁺157, 130, 115, 91, 77
4-Methyl-1-phenyl-1H-pyrazole 158 [M]⁺157, 130, 115, 91, 77

Note: While the mass spectra of these isomers show the same molecular ion peak, subtle differences in the relative intensities of fragmentation peaks may be observed under high-resolution conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the pyrazole isomer was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s were used. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid pyrazole sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm⁻¹), were correlated with specific bond vibrations to identify the functional groups present.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization and Analysis: Mass spectra were obtained using an electron ionization (EI) source on a mass spectrometer. The sample was introduced via direct infusion or through a gas chromatography (GC) inlet. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-300.

  • Data Analysis: The molecular weight was confirmed from the molecular ion peak [M]⁺. The fragmentation pattern was analyzed to provide further structural information and to distinguish between isomers based on the relative abundance of fragment ions.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison S1 This compound NMR NMR Spectroscopy (¹H & ¹³C) S1->NMR IR IR Spectroscopy S1->IR MS Mass Spectrometry S1->MS S2 5-Methyl-1-phenyl-1H-pyrazole S2->NMR S2->IR S2->MS S3 4-Methyl-1-phenyl-1H-pyrazole S3->NMR S3->IR S3->MS DA Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values NMR->DA IR->DA MS->DA Comp Comparative Analysis DA->Comp SE Structural Elucidation Comp->SE

Caption: Workflow for the synthesis and comparative spectroscopic analysis of pyrazole isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its isomers. The distinct chemical shifts in both ¹H and ¹³C NMR spectra, arising from the different positions of the methyl group, are the most definitive characteristics for identification. While IR and MS data provide valuable confirmatory information, the detailed structural insights from NMR are indispensable for the precise characterization of these closely related heterocyclic compounds. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers working with pyrazole derivatives.

Safety Operating Guide

Proper Disposal of 3-Methyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7), fostering a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with care. Adherence to standard laboratory personal protective equipment (PPE) guidelines is mandatory. This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Personal Protective Equipment (PPE) and Safety Measures

Protective Measure Specification Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves, inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Hygiene Measures Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2][3] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not discharge to sewer systems.[1][2]

Step 2: Container Management

Ensure that waste containers are suitable and closed for disposal.[1][2] They should be stored in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][2]

Step 3: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with a detailed inventory of the waste, including the chemical name and quantity. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]

Contaminated Packaging Disposal

Containers of this compound can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][2] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

Disposal Workflow

cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Place in Labeled, Sealed Solid Chemical Waste Container waste_type->solid_waste Solid liquid_waste Place in Labeled, Sealed Liquid Chemical Waste Container waste_type->liquid_waste Liquid solid_storage Store in Designated Waste Area solid_waste->solid_storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor solid_storage->contact_ehs liquid_storage Store in Designated Waste Area liquid_waste->liquid_storage liquid_storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and may not be complete. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Adherence to all applicable federal, state, and local regulations is essential.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 3-Methyl-1-phenyl-1H-pyrazole. Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

When working with this compound, a comprehensive understanding of its hazard profile and the requisite personal protective equipment (PPE) is paramount. This aromatic heterocyclic compound necessitates careful handling to prevent skin and eye irritation, as well as potential respiratory tract irritation.[1][2]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemStandardPurpose
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical impermeable gloves (e.g., Nitrile)To avoid skin contact, which can lead to irritation.[1]
Body Protection Protective clothing/Laboratory coatTo prevent contamination of personal clothing and skin.[1][2]
Respiratory Full-face respirator (if exposure limits are exceeded)To be used in situations with inadequate ventilation or risk of dust/aerosol formation.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, don the prescribed PPE as detailed in the table above.

  • Inspect gloves for any signs of damage or degradation prior to use.[1]

3. Handling the Compound:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to minimize ignition risks.[1]

  • After handling, wash hands and any exposed skin thoroughly.[2]

4. Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep it segregated from incompatible materials such as oxidizing agents.[2]

Disposal Plan: A Clear Path to Safe Waste Management

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.

  • The label must include the chemical name and appropriate hazard warnings.

  • Any materials, such as weighing paper or gloves, that are grossly contaminated with the compound should be placed in the same designated solid waste container.

2. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.

  • This area should be secure and away from incompatible materials.

3. Professional Disposal:

  • The final disposal of this compound must be conducted by a licensed professional waste disposal service.[3]

  • Follow your institution's established procedures for requesting hazardous waste pickup and disposal.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal.

Safe Handling Workflow for this compound start Start Handling Procedure prep_area Prepare Well-Ventilated Area (Fume Hood) start->prep_area don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe handle_chemical Handle Chemical - Avoid dust/aerosol formation - Use non-sparking tools don_ppe->handle_chemical storage Store in Tightly Closed Container - Cool, dry, well-ventilated area handle_chemical->storage end_handling End of Handling storage->end_handling

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound start_disposal Start Disposal segregate_waste Segregate Waste - Separate from other streams start_disposal->segregate_waste collect_waste Collect in Labeled Container - Include contaminated materials segregate_waste->collect_waste store_waste Store in Designated Hazardous Area collect_waste->store_waste request_pickup Request Professional Disposal (Follow Institutional Protocol) store_waste->request_pickup end_disposal Disposal Complete request_pickup->end_disposal

Caption: Step-by-step process for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.